molecular formula C13H17ClN2 B1589326 4-(4-Cyanobenzyl)piperidine hydrochloride CAS No. 333987-04-5

4-(4-Cyanobenzyl)piperidine hydrochloride

Cat. No.: B1589326
CAS No.: 333987-04-5
M. Wt: 236.74 g/mol
InChI Key: FRVVADSLOPUQJI-UHFFFAOYSA-N
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Description

Historical Context of Piperidine (B6355638) Scaffolds in Medicinal Chemistry

The piperidine scaffold, a six-membered heterocyclic ring containing a nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry. nih.gov Its journey in science began in 1850 when it was first isolated from piperine (B192125), the compound responsible for the pungency of black pepper. google.com This natural origin foreshadowed the immense significance the piperidine ring would come to hold.

Significance of the 4-(4-Cyanobenzyl)piperidine Hydrochloride Moiety in Pharmaceutical Research

The specific structure of this compound combines three key components, each contributing to its utility in pharmaceutical research.

The Piperidine Ring: As a foundational scaffold, the piperidine ring provides a three-dimensional structure that is well-tolerated by biological systems. Its saturated, sp³-rich nature often leads to improved solubility and metabolic stability compared to flat, aromatic systems. The nitrogen atom in the ring is basic and can be protonated, which is crucial for forming interactions with biological targets and for creating water-soluble salts like the hydrochloride. enamine.netijnrd.org

The 4-Cyanobenzyl Group: This substituent is composed of a benzyl (B1604629) ring and a nitrile (cyano) group. The benzyl portion adds a degree of lipophilicity, which can facilitate passage through cell membranes and promote binding to hydrophobic pockets in target proteins. The nitrile group is particularly significant in modern drug design. It is a small, polar group that is a strong hydrogen bond acceptor. google.com This feature allows it to act as a bioisostere, mimicking other functional groups like hydroxyls or carboxyls, and forming key interactions with target enzymes or receptors. google.com Furthermore, the nitrile group is generally robust and metabolically stable, resisting enzymatic degradation in the body, which can lead to an improved pharmacokinetic profile for a drug candidate. nih.gov

The Hydrochloride Salt: The inclusion of hydrochloride (HCl) converts the basic piperidine nitrogen into a more stable and water-soluble salt. chemimpex.com This is a common strategy in pharmaceutical development to improve a compound's handling, formulation, and bioavailability. chemimpex.comechemi.com

The 4-position substitution on the piperidine ring is a common feature in many biologically active molecules, directing the benzyl group to a specific vector in space that can be optimized for target engagement. This precise arrangement makes the 4-(4-Cyanobenzyl)piperidine moiety a valuable synthon for creating libraries of compounds for screening against various diseases.

Overview of Current Research Landscape Pertaining to this compound

Current research involving this compound primarily positions it as a key intermediate and structural motif in the discovery of new therapeutic agents. While it is not typically an end-drug itself, its core structure is integral to the activity of various classes of investigational compounds.

A closely related analog, 4-(4-Chlorobenzyl)piperidine hydrochloride, is highlighted as a versatile building block in the synthesis of analgesics and neuroprotective drugs. chemimpex.com This suggests that the cyanobenzyl variant is explored for similar purposes, with the cyano group offering different electronic and hydrogen-bonding properties compared to the chloro group.

The broader 4-benzylpiperidine (B145979) and 4-cyanopiperidine (B19701) scaffolds, which are the core components of the title compound, feature prominently in several areas of active research. For instance, derivatives of 4-benzylpiperidine have been investigated as potent inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cancer cell survival pathways. nih.gov Similarly, the 1-benzyl-4-substituted piperidine framework is the basis for potent acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease. nih.gov The 4-cyanopiperidine scaffold is explicitly described as an important intermediate for producing pharmaceutically active ingredients, including CCR5 antagonists for HIV therapy and inhibitors of neurotransmitter transporters. google.comnih.gov

The use of this compound as a building block allows researchers to systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic properties for a specific biological target.

Interactive Data Table: Research Applications of Core Scaffolds

This table summarizes key research areas where the structural motifs present in this compound are actively being investigated.

ScaffoldTherapeutic AreaTarget / ApplicationRepresentative Research Finding
4-Benzylpiperidine OncologyProtein Kinase B (PKB/Akt) InhibitorDevelopment of nanomolar inhibitors with high selectivity over related kinases. nih.gov
4-Benzylpiperidine NeuroscienceAcetylcholinesterase (AChE) InhibitorBasis for potent and long-acting AChE inhibitors for Alzheimer's disease. nih.gov
4-Cyanopiperidine Virology (Anti-HIV)CCR5 Receptor AntagonistUsed as a reactant for the synthesis of substituted piperidines that inhibit HIV-1 entry. nih.gov
4-Cyanopiperidine NeuroscienceNeurotransmitter Transporter InhibitorSynthesis of potential imaging probes and inhibitors for dopamine (B1211576) transporters.
4-Substituted Piperidines Analgesia / InflammationOpioid Receptors / VariousServes as an intermediate for novel analgesics and anti-inflammatory drugs. chemimpex.com

Interactive Data Table: Compound Properties

This table outlines the key identifiers and properties of the title compound.

PropertyValue
Chemical Name This compound
Synonyms 4-(piperidin-4-ylmethyl)benzonitrile hydrochloride; Benzonitrile, 4-(4-piperidinylmethyl)-, monohydrochloride
CAS Number 333987-04-5 echemi.com
Molecular Formula C₁₃H₁₇ClN₂ echemi.com
Molecular Weight 236.74 g/mol

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(piperidin-4-ylmethyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c14-10-13-3-1-11(2-4-13)9-12-5-7-15-8-6-12;/h1-4,12,15H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVVADSLOPUQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469933
Record name 4-(4-Cyanobenzyl)piperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333987-04-5
Record name 4-(4-Cyanobenzyl)piperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(4-Cyanobenzyl)piperidine Hydrochloride

The synthesis of 4-substituted piperidines is a cornerstone of medicinal chemistry, with numerous methods developed to access these valuable scaffolds. kcl.ac.uk While the direct synthesis of this compound can be achieved through several pathways, it is important to distinguish its synthesis from that of the simpler, yet related, compound, 4-cyanopiperidine (B19701).

Dehydration of Piperidine-4-carboxamide (Isonipecotamide) Precursors

A well-documented route in piperidine (B6355638) chemistry is the formation of a nitrile group via the dehydration of a primary amide. nih.gov This method is particularly relevant for the synthesis of 4-cyanopiperidine , a compound where a cyano group is directly attached to the C-4 position of the piperidine ring. The starting material for this transformation is Piperidine-4-carboxamide, also known as Isonipecotamide (B28982).

This reaction does not directly yield 4-(4-Cyanobenzyl)piperidine, as the cyanobenzyl moiety is absent. However, the resulting 4-cyanopiperidine can be a versatile intermediate for various other derivatives. The dehydration is typically accomplished using potent dehydrating agents that convert the amide's carbonyl oxygen into a good leaving group, facilitating the formation of the carbon-nitrogen triple bond. organic-chemistry.org

Utility of Thionyl Chloride and Formamide (B127407) in Dehydration Reactions

Among the various dehydrating agents, thionyl chloride (SOCl₂) is frequently employed for the conversion of primary amides to nitriles. researchgate.netwikipedia.org The reaction of Isonipecotamide with thionyl chloride is a known method for producing 4-cyanopiperidine. kcl.ac.uk In some procedures, the reaction is carried out in the presence of a formamide, such as dibutylformamide, which can influence the reaction's efficiency and yield. For example, a process has been described where Isonipecotamide is suspended in a solvent like n-propyl acetate (B1210297), treated with dibutylformamide, and then thionyl chloride is added to initiate the dehydration, ultimately affording 4-cyanopiperidine hydrochloride in high yield and purity after filtration and washing. kcl.ac.uk

The general mechanism involves the amide oxygen attacking the electrophilic sulfur atom of thionyl chloride. organic-chemistry.org Subsequent steps involve proton transfers and elimination of sulfur dioxide and chloride ions to generate the final nitrile product. nih.govorganic-chemistry.org

Reagent SystemPrecursorProductNotes
Thionyl Chloride / DibutylformamideIsonipecotamide4-Cyanopiperidine HydrochlorideHigh yield and purity can be achieved, with the product precipitating from the reaction mixture. kcl.ac.uk
Phosphorus Oxychloride (POCl₃)Isonipecotamide4-Cyanopiperidine HydrochlorideAn alternative method, though it may require more laborious workup procedures. kcl.ac.uk

Preparation from 4-(4-Cyanobenzyl)-4-hydroxypiperidine-1-carboxylate

A synthetic route that begins with the complete carbon skeleton of the target molecule is the chemical modification of a precursor like tert-butyl 4-(4-cyanobenzyl)-4-hydroxypiperidine-1-carboxylate. This starting material contains the piperidine ring, the C4-cyanobenzyl group, a hydroxyl group at C4, and a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen.

The synthesis from this precursor would require two main transformations:

Reductive Dehydroxylation : The tertiary benzylic alcohol at the C-4 position must be removed. This can be achieved through various methods, such as ionic hydrogenation (e.g., using triethylsilane and a strong acid like trifluoroacetic acid) or by converting the alcohol to a better leaving group (like a tosylate or halide) followed by reduction.

Deprotection and Salt Formation : The Boc protecting group on the piperidine nitrogen needs to be removed. This is typically accomplished under acidic conditions, for instance, by using hydrochloric acid in a solvent like 1,4-dioxane (B91453) or isopropanol. incb.org This step simultaneously removes the Boc group and forms the desired hydrochloride salt.

Alkylation-Based Synthetic Approaches

The most direct and logical syntheses of 4-(4-Cyanobenzyl)piperidine involve forming the key carbon-carbon bond at the C-4 position of a piperidine precursor. These alkylation strategies commonly start with an N-protected 4-piperidone (B1582916). incb.orgunipa.itchemicalbook.com

A prevalent and effective method is a two-step sequence involving a Wittig reaction followed by catalytic hydrogenation:

Wittig Reaction : An N-protected 4-piperidone (e.g., N-Boc-4-piperidone) is reacted with a phosphonium (B103445) ylide generated from 4-cyanobenzyltriphenylphosphonium (B8408208) bromide. This reaction creates an exocyclic double bond, yielding N-Boc-4-(4-cyanobenzylidene)piperidine.

Reduction : The resulting alkene is then subjected to catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) to reduce the double bond. This step stereoselectively forms the desired C-C single bond, affording N-Boc-4-(4-cyanobenzyl)piperidine.

Deprotection : Finally, the Boc group is removed with acid to yield 4-(4-Cyanobenzyl)piperidine, which is isolated as the hydrochloride salt.

An alternative, more modern C-C bond-forming strategy is the Suzuki coupling reaction. researchgate.net This protocol can be used to construct 4-benzyl piperidines by coupling an organoborane derived from a piperidine precursor with an aryl halide. researchgate.net For instance, N-Boc-4-methylenepiperidine can be hydroborated and then coupled with 4-bromobenzonitrile (B114466) in the presence of a palladium catalyst to form the desired product. researchgate.net

It is crucial to distinguish these C-alkylation methods from N-alkylation, where the substituent is attached to the piperidine nitrogen. For example, the reaction of piperidine with 4-cyanobenzyl bromide yields the isomer 1 -(4-Cyanobenzyl)piperidine, a structurally different compound.

Advanced Synthetic Strategies and Optimization

To access specific isomers or analogues with desired biological activities, more advanced and optimized synthetic methods are required.

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of 4-(4-Cyanobenzyl)piperidine, where stereocenters are introduced in a controlled manner, represents a significant challenge. If the piperidine ring itself contains other substituents, the reactions described above can lead to mixtures of diastereomers.

Stereoselectivity can be introduced during the reduction of the 4-(4-cyanobenzylidene)piperidine intermediate. While standard catalytic hydrogenation often proceeds with high stereoselectivity depending on the substrate and catalyst, the use of chiral catalysts or reagents can, in principle, afford enantiomerically enriched products. This approach is a cornerstone of modern asymmetric synthesis.

Furthermore, advanced strategies for piperidine synthesis often involve building the ring from chiral precursors in a modular fashion. For example, gold-catalyzed cyclization of chiral N-homopropargyl amides has been shown to produce substituted piperidin-4-ols with excellent diastereoselectivity. While not applied directly to the title compound, such methods demonstrate the potential for constructing complex chiral piperidine cores that could be further elaborated into specific chiral analogues of 4-(4-Cyanobenzyl)piperidine.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pharmaceutical intermediates like this compound is a critical aspect of modern chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. unibo.itejcmpr.com

Research into the synthesis of related structures, such as 1-(4-cyanobenzyl)piperidine, has demonstrated the feasibility of applying green chemistry approaches. One notable method involves the reaction of a halide with a formamide in the presence of potassium hydroxide (B78521) in water at a mild temperature of 50°C. chemicalbook.com This procedure highlights the use of water as a benign solvent, which is a cornerstone of green chemistry, replacing volatile and often toxic organic solvents. ejcmpr.comchemicalbook.com

Key green chemistry considerations applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Prioritizing water or other environmentally benign solvents over hazardous organic solvents. ejcmpr.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. unibo.it

Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. A scalable and environmentally friendly synthesis for 2- and 4-substituted benzylpiperidines utilizes a Pd/C catalyst for deoxygenation and ring saturation, showcasing an effective catalytic method. researchgate.net

Flow Chemistry and Continuous Processing for Scalable Production

For the large-scale industrial production of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. nih.gov Continuous-flow synthesis has emerged as a powerful technology for improving synthetic efficiency, safety, and scalability. nih.govnih.gov

The application of flow chemistry to the synthesis of active pharmaceutical ingredients (APIs) allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This control leads to higher yields, improved purity, and better reproducibility. Key benefits include:

Enhanced Safety: Small reaction volumes within the flow reactor minimize the risks associated with handling highly reactive or hazardous intermediates.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient thermal management, preventing runaway reactions and the formation of byproducts.

A hypothetical continuous process for this compound could involve pumping a stream of 4-cyanobenzaldehyde (B52832) and piperidine through a heated reactor column packed with a hydrogenation catalyst under a hydrogen atmosphere to form 4-(4-Cyanobenzyl)piperidine. This product stream could then be mixed with a stream of hydrochloric acid in a subsequent module to precipitate the hydrochloride salt, which is then collected. Such a setup would allow for high throughput and consistent product quality, essential for scalable manufacturing. nih.gov

Derivatization Reactions and Functional Group Transformations

The 4-(4-Cyanobenzyl)piperidine scaffold is a versatile building block that allows for extensive chemical modification at several key positions. These derivatization reactions are crucial for exploring the structure-activity relationships of new chemical entities in drug discovery programs. The primary sites for functionalization are the piperidine nitrogen, the cyanobenzyl aromatic ring, and the cyano group itself.

N-Substitutions on the Piperidine Ring

The secondary amine of the piperidine ring is a highly reactive site for introducing a wide variety of substituents. N-alkylation and N-acylation are the most common transformations.

N-Alkylation: This is typically achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netchemicalforums.com To avoid the formation of quaternary ammonium (B1175870) salts, the alkylating agent can be added slowly to ensure the piperidine remains in excess. researchgate.net Another powerful method is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

N-Acylation: Acyl groups are readily introduced by reacting the piperidine with acyl chlorides or anhydrides. These reactions are often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct. A variety of N-acyl derivatives, including benzoyl, adamantanoyl, and cyclohexanoyl groups, have been synthesized using this approach. nih.gov

Reagent ClassExample ReagentConditionsProduct Type
Alkyl HalideBenzyl (B1604629) bromideK₂CO₃, AcetonitrileN-Benzyl derivative
AldehydeCyclohexanecarboxaldehydeNaBH(OAc)₃, CH₂Cl₂N-Cyclohexylmethyl derivative
Acyl ChlorideDiphenylacetyl chlorideTriethylamine, CH₂Cl₂N-Diphenylacetyl derivative
AnhydrideAcetic anhydridePyridine (B92270)N-Acetyl derivative

Modifications of the Cyanobenzyl Moiety

The cyanobenzyl portion of the molecule offers two main sites for modification: the cyano group and the benzylic C-H bonds.

Transformations of the Cyano Group: The nitrile functional group is a versatile precursor to other important functionalities.

Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield either a carboxylic acid (4-(4-carboxymethylbenzyl)piperidine) or a carboxamide (4-(4-carbamoylmethylbenzyl)piperidine), depending on the reaction conditions.

Reduction: The nitrile can be reduced to a primary amine (4-(4-(aminomethyl)benzyl)piperidine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after aqueous workup.

Benzylic Functionalization: While less common, the benzylic protons can potentially undergo radical-mediated halogenation or oxidation under specific conditions to introduce further functionality.

Halogenation and Other Aromatic Substitutions

The aromatic ring of the cyanobenzyl group can be functionalized through electrophilic aromatic substitution reactions. Halogenation is a fundamental transformation used to prepare intermediates for cross-coupling reactions. tcichemicals.com

The cyano group is a deactivating, meta-directing group. Therefore, electrophilic substitution reactions, such as bromination or nitration, will preferentially occur at the positions meta to the cyano group (i.e., positions 3 and 5 of the phenyl ring). For example, reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would be expected to yield 4-((3-bromo-4-cyanobenzyl)piperidine). Copper-catalyzed methods have also been developed for the halogenation of arene C-H bonds, offering alternative pathways. beilstein-journals.org

Nucleophilic aromatic substitution on the cyanobenzyl ring is generally difficult unless an additional activating group or a suitable leaving group is present on the ring. nih.govresearchgate.net

Introduction of Complex Side Chains

The introduction of more complex molecular fragments is often achieved through multi-step sequences that utilize the primary derivatives described above.

Amide Coupling: The carboxylic acid derivative obtained from nitrile hydrolysis serves as a key handle for building complexity. It can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amide derivatives.

Suzuki and other Cross-Coupling Reactions: A halogenated derivative, such as 4-((3-bromo-4-cyanobenzyl)piperidine), is an ideal substrate for palladium-catalyzed cross-coupling reactions. organic-chemistry.org A Suzuki coupling with an arylboronic acid would introduce a new aryl or heteroaryl group at the 3-position of the phenyl ring, creating a biaryl structure.

Functionalization of the Piperidine Ring: Beyond N-substitution, modern C-H functionalization methods can introduce substituents directly onto the piperidine ring's carbon skeleton. Dirhodium catalysts have been used to achieve site-selective C-H insertion reactions on N-protected piperidines, allowing for the introduction of arylacetate groups at the C2, C3, or C4 positions. nih.gov

Starting DerivativeReaction TypeReagentsResulting Structure
4-(4-carboxymethylbenzyl)piperidineAmide CouplingR-NH₂, HATU, DIPEAComplex amide derivative
4-((3-bromo-4-cyanobenzyl)piperidine)Suzuki CouplingAr-B(OH)₂, Pd(PPh₃)₄, BaseBiaryl derivative
N-Boc-4-(4-cyanobenzyl)piperidineC-H FunctionalizationAryldiazoacetate, Rh₂(OAc)₄Piperidine ring substitution

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 4-(4-Cyanobenzyl)piperidine hydrochloride in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can piece together the carbon-hydrogen framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in the molecule, including their chemical environment, proximity to other protons, and the number of neighboring protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the cyanobenzyl group and the aliphatic protons of the piperidine (B6355638) ring.

The hydrochloride form means the piperidine nitrogen is protonated, creating an N-H bond whose proton signal may be broadened by solvent exchange. The protons on the carbons adjacent to the protonated nitrogen (C2-H and C6-H) are expected to appear at a downfield chemical shift compared to the free base due to the electron-withdrawing effect of the positive charge.

Expected ¹H NMR Signal Assignments for this compound

Protons Expected Chemical Shift (ppm) Range Expected Multiplicity Integration
Aromatic (phenyl ring) 7.40 - 7.80 Doublet, Doublet 4H
Benzylic (-CH₂-) 2.60 - 2.80 Doublet 2H
Piperidine (axial, C2/C6) 3.30 - 3.50 Multiplet 2H
Piperidine (equatorial, C2/C6) 2.90 - 3.10 Multiplet 2H
Piperidine (C4-H) 1.80 - 2.00 Multiplet 1H
Piperidine (axial, C3/C5) 1.90 - 2.10 Multiplet 2H
Piperidine (equatorial, C3/C5) 1.50 - 1.70 Multiplet 2H

Note: Expected shifts are based on typical values for similar structural motifs. Actual values can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure produces a distinct signal, allowing for a complete carbon count.

For this compound, one would expect to observe signals for the quaternary carbons of the cyanophenyl group (the one attached to the cyano group and the one attached to the benzyl (B1604629) group), the aromatic CH carbons, the nitrile carbon, the benzylic carbon, and the three distinct carbons of the piperidine ring (C2/C6, C3/C5, and C4).

Expected ¹³C NMR Signal Assignments for this compound

Carbon Atom Expected Chemical Shift (ppm) Range
Nitrile (-C≡N) 118 - 120
Aromatic C-CN 110 - 115
Aromatic CH 129 - 133
Aromatic C-CH₂ 145 - 148
Benzylic (-CH₂-) 42 - 45
Piperidine (C2/C6) 45 - 48
Piperidine (C4) 35 - 38

Note: Expected shifts are based on typical values for similar structural motifs. Actual values can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HMBC, HETCOR, ¹⁵N NMR) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish direct, one-bond correlations between protons and the carbon atoms they are attached to. mdpi.com For instance, it would definitively link the benzylic proton signals to the benzylic carbon signal and each piperidine proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations (typically over two or three bonds) between protons and carbons. It is instrumental in piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the benzylic protons to the C4 carbon of the piperidine ring and to the aromatic carbons (C-CH₂ and adjacent CH carbons).

Correlations from the piperidine C2/C6 protons to the C4 carbon.

Correlations from the aromatic protons to the nitrile carbon and the benzylic carbon, confirming the substitution pattern of the benzene (B151609) ring.

¹⁵N NMR: Although less common, ¹⁵N NMR can provide information on the nitrogen environments. An HMBC experiment optimized for ¹H-¹⁵N coupling could show correlations from the piperidine protons to the piperidinium (B107235) nitrogen and from the aromatic protons to the nitrile nitrogen, confirming their respective locations.

Solid-State NMR for Crystalline Forms and Polymorphism

For a crystalline solid like this compound, solid-state NMR (ssNMR) is a valuable tool for studying its structure and properties in the solid phase. Unlike solution NMR, ssNMR provides information about the molecule's conformation and packing in the crystal lattice.

Crucially, ssNMR can detect polymorphism, which is the existence of multiple crystalline forms of the same compound. Different polymorphs can have different physical properties, and their identification is critical in pharmaceutical contexts. Techniques like ³⁵Cl ssNMR have been shown to be particularly effective for the structural fingerprinting of hydrochloride salts of active pharmaceutical ingredients, as the chloride ion's NMR parameters are highly sensitive to its local hydrogen-bonding environment. This allows for the clear identification of the solid phase of the API, even within a formulated dosage form, and can distinguish between different polymorphic forms.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Band Assignments and Functional Group Identification

The IR and Raman spectra of this compound would display characteristic absorption bands that serve as fingerprints for its key functional groups.

Nitrile Group (-C≡N): A sharp, intense absorption band corresponding to the C≡N stretching vibration is expected in the IR and Raman spectra, typically in the region of 2220-2240 cm⁻¹. The presence of this band is a clear indicator of the nitrile functionality.

Aromatic Ring: The para-substituted benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern.

Piperidinium Ion: The presence of the protonated piperidine ring (piperidinium) is confirmed by several vibrational modes. The N-H stretching vibration of the secondary ammonium (B1175870) ion gives a broad band in the IR spectrum, typically in the 2700-3200 cm⁻¹ range. The aliphatic C-H stretching vibrations of the piperidine ring's methylene (B1212753) groups are expected in the 2800-3000 cm⁻¹ region.

Expected Characteristic Vibrational Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile C≡N stretch 2220 - 2240
Aromatic Ring C-H stretch 3000 - 3100
Aromatic Ring C=C stretch 1450 - 1600
Piperidinium N-H stretch 2700 - 3200 (broad)

These vibrational spectroscopy techniques, in conjunction with NMR, provide a comprehensive and unambiguous structural confirmation of this compound.

Analysis of Hydrogen Bonding and Intermolecular Interactions

Hydrogen bonds and other non-covalent interactions are critical in defining the solid-state architecture of molecular salts like this compound. In its crystalline form, the compound consists of a protonated piperidinium cation and a chloride anion. The primary and most significant hydrogen bond is expected to be the N⁺-H···Cl⁻ interaction. The protonated secondary amine of the piperidine ring acts as a strong hydrogen bond donor, interacting with the chloride anion, which is a strong hydrogen bond acceptor.

Table 1: Expected Hydrogen Bonds and Intermolecular Interactions for this compound

Interaction TypeDonorAcceptorExpected Nature
Charge-Assisted Hydrogen BondN⁺-H (Piperidinium)Cl⁻ (Chloride)Strong, Primary
Hydrogen BondC-H (Aliphatic/Aromatic)N (Nitrile)Weak
π-InteractionC-H (Aliphatic/Aromatic)Cyanophenyl RingWeak

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique ideal for polar and thermally labile molecules, producing intact gas-phase ions with minimal fragmentation. vegpharm.com For this compound, analysis in positive ion mode ESI-MS would involve dissolving the sample in a suitable solvent like aqueous methanol. The ESI process would generate the protonated molecular ion, corresponding to the cationic part of the salt, [C₁₃H₁₆N₂ + H]⁺. The chloride ion is not typically observed in positive mode. The expected mass-to-charge ratio (m/z) for the parent ion would correspond to the exact mass of the free base form of the molecule. The molecular weight of the free base (C₁₃H₁₆N₂) is approximately 200.28 g/mol . Therefore, the primary ion observed in the ESI-MS spectrum would be at an m/z value corresponding to this mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to deduce structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govscielo.br For this compound, the precursor ion selected would be the protonated molecule [M+H]⁺ at m/z ≈ 200.3. Collision-induced dissociation (CID) would likely initiate fragmentation pathways characteristic of piperidine derivatives. nih.govnist.gov

A primary fragmentation route would involve the cleavage of the C-C bond between the piperidine ring and the benzyl methylene bridge. This would lead to the formation of a stable benzyl-type cation. Another expected pathway is the cleavage within the piperidine ring itself, a common fragmentation pattern for piperidine alkaloids. scielo.brnist.gov This can occur via a retro-Diels-Alder (RDA) type reaction or through sequential loss of small neutral molecules.

Table 2: Plausible MS/MS Fragmentation Pathways for the [M+H]⁺ Ion of 4-(4-Cyanobenzyl)piperidine

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment m/z (approx.)
201.14[C₈H₆N]⁺ (cyanobenzyl cation)C₅H₁₁N (piperidine moiety)116.05
201.14[C₁₃H₁₅N₂]⁺ (loss of H₂)H₂199.12
201.14[C₆H₁₂N]⁺ (piperidine ring fragment)C₇H₅N (benzonitrile)98.10

Note: The m/z values are theoretical and based on the expected fragmentation of the free base C₁₃H₁₆N₂.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). organic-chemistry.org This precision allows for the unambiguous determination of a compound's elemental formula. For 4-(4-Cyanobenzyl)piperidine (free base, C₁₃H₁₆N₂), the theoretical exact mass of the protonated molecule [M+H]⁺ is 201.1386. An HRMS measurement confirming an experimental m/z value extremely close to this theoretical value would provide strong evidence for the compound's identity and elemental composition, distinguishing it from other species with the same nominal mass.

X-ray Diffraction (XRD) Analysis

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. ed.ac.uk This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and its packing arrangement in the crystal lattice. govinfo.gov

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be irradiated with monochromatic X-rays, and the resulting diffraction pattern would be collected and analyzed. While a published crystal structure for this compound was not found in the searched literature, a hypothetical analysis would yield the key crystallographic parameters listed in the table below. The data would confirm the chair conformation typical for piperidine rings, the precise geometry of the cyanobenzyl group, and the exact nature and geometry of the hydrogen bonding network involving the piperidinium cation and the chloride anion. nih.govtcichemicals.com

Table 3: Hypothetical Crystallographic Data from Single-Crystal XRD Analysis

ParameterDescriptionExpected Value
Crystal SystemThe symmetry system of the unit cell.Not Reported
Space GroupThe symmetry group of the crystal.Not Reported
a, b, c (Å)Unit cell dimensions.Not Reported
α, β, γ (°)Unit cell angles.Not Reported
V (ų)Volume of the unit cell.Not Reported
ZNumber of molecules per unit cell.Not Reported
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.Not Reported

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for separating this compound from impurities, which may include starting materials, by-products, or degradation products. Both liquid and gas chromatography are employed for purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice.

A validated HPLC method for a structurally similar compound, 4-methanesulfonyl-piperidine hydrochloride, which lacks a UV chromophore, utilized a charged aerosol detector (CAD). researchgate.netepa.gov However, the presence of the cyanobenzyl group in this compound provides a strong UV chromophore, making UV detection a straightforward and sensitive option.

A typical RP-HPLC method for a piperidine derivative involves a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. For basic compounds like piperidines, an acidic modifier such as formic acid, trifluoroacetic acid, or phosphoric acid is often added to the mobile phase to improve peak shape and resolution by ensuring the analyte is in its protonated form. nih.gov

In a study determining piperidine content, pre-column derivatization with 4-toluenesulfonyl chloride was used to enhance detectability and chromatographic performance. nih.gov While not always necessary for a UV-active compound like this compound, derivatization can be a useful strategy for related impurities that may lack a chromophore.

Table 2: Example HPLC Conditions for Analysis of Piperidine Derivatives

ParameterCondition 1 (for Piperidine Analysis) nih.govCondition 2 (for 4-Methanesulfonyl-piperidine) researchgate.netepa.gov
Column Inertsil C18 (250 x 4.6 mm)Atlantis C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v)0.1% Heptafluorobutyric acid in Water-Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UVCharged Aerosol Detection (CAD)
Temperature 30°C40°C

These methods for related piperidine compounds illustrate common approaches for HPLC analysis.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) can be used to assess the purity of this compound, particularly for volatile or semi-volatile impurities. However, the analysis of piperidine and its derivatives by GC can be challenging due to their polarity and basicity, which can lead to poor peak shape and column adsorption. google.com

As a hydrochloride salt, the compound itself is non-volatile and requires either derivatization or a pyrolysis step to be analyzed by GC. A more common application of GC is the determination of residual solvents or volatile impurities in the bulk drug substance. Headspace GC (HS-GC) is a particularly useful technique for this purpose, as it introduces only the volatile components into the GC system, avoiding contamination of the instrument with the non-volatile active pharmaceutical ingredient (API).

A patent for measuring piperidine impurity in a sample describes a headspace GC method with a flame ionization detector (FID). google.com The method involves dissolving the sample in an alkaline solution to liberate the free base before heating in a sealed vial to drive the analyte into the headspace for injection. google.com Challenges in GC analysis of piperidines can sometimes be overcome by derivatization, for example with reagents like MBTFA (N-Methyl-bis(trifluoroacetamide)), to create a less polar and more volatile derivative.

Table 3: General GC Parameters for Piperidine Impurity Analysis

ParameterTypical Value/ConditionReference
Sampling Headspace google.com
Column DB-5, CP-Sil8CB-Amines, or similar google.com
Carrier Gas Nitrogen or Helium google.com
Injector Temp. 120-300 °C google.com
Oven Temp. Programmed, e.g., 40-200 °C google.com
Detector Flame Ionization Detector (FID) google.com
Detector Temp. 150-450 °C google.com

These parameters are generalized from a method for piperidine impurity and may require optimization for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It is invaluable for the identification of impurities and degradation products, even at trace levels.

For the analysis of this compound, an LC-MS method would typically employ a reversed-phase column similar to those used in HPLC. The eluent from the LC is introduced into a mass spectrometer, most commonly using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Given the basic nature of the piperidine nitrogen, positive ion mode ESI ([M+H]+) is highly effective. nih.gov

A study on the metabolism of cyanoalkyl piperidine derivatives used LC-APCI-MS. nih.gov It was noted that a common metabolic pathway was oxidation, resulting in an M+16 ion. nih.gov Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern is highly specific to the molecule's structure. For piperidine-containing compounds, fragmentation often involves cleavage of the piperidine ring or the bonds connecting substituents to it.

Table 4: Example LC-MS Conditions for Analysis of Piperidine Derivatives

ParameterCondition 1 (Metabolism Study) nih.govCondition 2 (Pharmacokinetic Study) nih.gov
LC Column Not specifiedReverse-phase C18
Mobile Phase Not specifiedMethanol-water (pH 4.0) with 5mM ammonium acetate (B1210297) (gradient)
Ionization APCI, Positive Ion ModeESI, Positive Ion Mode
MS Detection Full ScanMultiple Reaction Monitoring (MRM)
Key Finding Major metabolites observed as M+16 ions. nih.govHigh sensitivity (LOQ of 0.2 ng/mL). nih.gov

These examples with related compounds demonstrate the utility and typical configurations of LC-MS for analyzing piperidine derivatives.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. nih.govinpressco.com

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

DFT calculations would be employed to determine the optimized molecular geometry of 4-(4-Cyanobenzyl)piperidine hydrochloride. Using a functional such as B3LYP with a basis set like 6-31G(d,p) would allow for the precise calculation of bond lengths, bond angles, and dihedral angles of the molecule's most stable three-dimensional structure. inpressco.comresearchgate.net This foundational information is critical for understanding the molecule's shape and steric properties. For similar piperidine-containing compounds, DFT has been successfully used to achieve reliable geometric parameters. researchgate.netresearchgate.net

Conformational Analysis and Energy Minima Determination

The flexibility of the piperidine (B6355638) ring and the rotatable bond connecting the benzyl (B1604629) group necessitate a thorough conformational analysis. Computational methods can be used to explore the potential energy surface of the molecule to identify all stable conformers and determine their relative energies. bhu.ac.inepa.gov This analysis is crucial as the biological activity of a molecule is often dependent on its preferred conformation. For substituted piperidines, studies have shown that the presence and nature of substituents can significantly influence the equilibrium between different chair and boat conformations. bhu.ac.in

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations can predict spectroscopic data with a high degree of accuracy. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies for this compound would aid in the interpretation of experimental spectra. organicchemistrydata.orgpdx.edu While experimental NMR data for similar structures like 4-cyano-4-phenylpiperidine hydrochloride exists, theoretical predictions for the target compound would provide a deeper understanding of the electronic environment of each atom. chemicalbook.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netchemicalbook.com For this compound, an MEP map would visualize the negative potential around the cyano group and the positive potential near the protonated piperidine nitrogen, providing insights into its intermolecular interaction capabilities. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemicalbook.comlibretexts.org The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netresearchgate.netnih.gov An FMO analysis of this compound would help in understanding its reactivity profile.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide insights into its conformational flexibility, solvation, and interactions with its environment. arxiv.org Such simulations are particularly valuable for understanding how the molecule behaves in a biological context. nih.govsigmaaldrich.com

Conformational Dynamics of this compound and Derivatives

Studies on 4-substituted piperidines have shown that the conformational free energies are comparable to those of analogous cyclohexanes. nih.gov For substituents like a phenyl group, protonation of the piperidine nitrogen does not significantly alter the conformational energies. nih.gov However, for polar substituents, protonation can lead to a stabilization of the axial conformer due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov In some cases, this can even reverse the conformational preference, making the axial form more favored. nih.gov Molecular mechanics calculations have been successful in predicting these conformational energies, highlighting the importance of electrostatic interactions in determining the conformational preferences of piperidinium (B107235) salts. nih.gov

Molecular dynamics (MD) simulations can further elucidate the dynamic nature of these conformations, providing a view of the molecule's flexibility and the transitions between different conformational states. nih.gov While specific MD studies on this compound are not extensively documented in publicly available literature, research on similar piperidine derivatives provides a foundational understanding. For instance, MD simulations on other ligand-protein complexes reveal that the stability of the ligand within the binding pocket is crucial for its inhibitory action. nih.gov

Table 1: Conformational Preferences of 4-Substituted Piperidines

Substituent (R)Conformer Preference (Free Base)Conformer Preference (Protonated)Reference
MethylEquatorialEquatorial nih.gov
PhenylEquatorialEquatorial nih.gov
CO2EtEquatorialEquatorial nih.gov
BrEquatorialAxial Favored nih.gov
OHEquatorialAxial Favored nih.gov
FEquatorialAxial Favored nih.gov

This table illustrates the general conformational behavior of 4-substituted piperidines and how protonation can influence the stability of axial versus equatorial conformers for polar substituents.

Ligand-Protein Interaction Dynamics

Understanding the dynamic nature of how this compound interacts with its protein targets is fundamental to explaining its mechanism of action. Ligand-protein interaction dynamics go beyond a static picture, exploring the movements and energetic changes that occur as the ligand binds to and modulates the function of a protein. nih.govnih.gov

MD simulations are a powerful tool for studying these dynamic interactions. nih.gov By simulating the protein-ligand complex over time, researchers can observe the stability of the binding pose, the role of specific amino acid residues in maintaining the interaction, and the influence of solvent molecules. nih.gov For instance, in studies of other enzyme inhibitors, MD simulations have shown how a ligand can induce conformational changes in the protein, leading to either activation or inhibition. nih.gov

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in assessing the binding modes and affinities of compounds like this compound with various biological targets.

Assessment of Binding Modes and Affinities with Biological Targets

Molecular docking studies on piperidine derivatives have been conducted against a range of biological targets. For example, a structurally related compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, was investigated as a potential inhibitor of the SARS-CoV-2 main protease. nih.gov Docking studies revealed that this compound could fit into the active site of the protease, forming interactions that could potentially inhibit its function. nih.gov

In the context of this compound, docking studies would aim to identify key interactions. The protonated piperidine nitrogen is expected to form a crucial salt bridge or hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in the receptor's binding site. The cyanobenzyl moiety can engage in various interactions, including hydrophobic and π-π stacking interactions, with the surrounding amino acids. The cyano group itself can act as a hydrogen bond acceptor.

Table 2: Representative Binding Affinities of Piperidine Derivatives with Various Targets

Compound ClassTargetPredicted Binding Affinity (kcal/mol)Reference
Pyrazolo[3,4-d]pyrimidin-4(5H)-onesEGFR- nih.gov
4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidineSARS-CoV-2 Protease- nih.gov
Piperine (B192125) analogsSurvivin- nih.gov

This table provides examples of binding affinities predicted for various piperidine derivatives against different protein targets, illustrating the utility of molecular docking in drug discovery. Specific values for this compound are not publicly available.

Virtual Screening for Novel Target Interactions

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov The 4-(4-cyanobenzyl)piperidine scaffold can be used as a query in virtual screening campaigns to identify new compounds with potential biological activity.

By screening large compound databases, researchers can identify molecules with similar structural features or predicted binding modes to known active compounds. nih.gov This approach has been successfully used to identify novel inhibitors for a variety of targets. For instance, virtual screening of piperine analogs led to the identification of potential inhibitors of the anti-apoptotic protein survivin. nih.gov While specific virtual screening studies centered on this compound are not widely reported, the principles of this technique are broadly applicable to discovering new therapeutic applications for this chemical scaffold.

Predictive ADME/Tox Modeling for Drug-Likeness

Predictive Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) modeling is a critical step in the early stages of drug discovery. nih.govnih.gov These in silico methods assess the "drug-likeness" of a compound, helping to predict its pharmacokinetic and safety profiles before costly and time-consuming experimental studies are undertaken.

For a related compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, in silico ADMET studies were performed. nih.gov These studies predicted various physicochemical and pharmacokinetic properties, such as solubility, lipophilicity, and potential for metabolism by cytochrome P450 enzymes. nih.gov Such predictions are vital for optimizing lead compounds to improve their bioavailability and reduce potential toxicity.

Table 3: Predicted ADMET Properties for a Structurally Similar Piperidine Derivative

PropertyPredicted ValueMethodReference
Molecular Weight-Computational nih.gov
LogP-Computational nih.gov
Hydrogen Bond Donors-Computational nih.gov
Hydrogen Bond Acceptors-Computational nih.gov
Toxicity Prediction-Computational nih.gov

This table presents a template for the types of data generated from in silico ADMET predictions for a compound structurally similar to this compound. Specific values for the title compound would require a dedicated computational study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

Numerous QSAR studies have been conducted on various series of piperidine derivatives. For example, QSAR models have been developed for piperidine-based CCR5 antagonists as anti-HIV-1 agents. nih.gov These models identified key pharmacophoric features, such as hydrogen bond acceptors and hydrophobic groups, that are crucial for high-affinity binding. nih.gov Another study on furan-pyrazole piperidine derivatives developed QSAR models for their inhibitory activity against Akt1 and cancer cell lines, using 3D and 2D autocorrelation descriptors. nih.gov

While a specific QSAR model for this compound has not been detailed in the available literature, the principles of QSAR can be applied to a series of its analogs to elucidate the structure-activity relationships. By systematically modifying the structure, for instance, by altering the substitution pattern on the phenyl ring or the piperidine nitrogen, and measuring the corresponding biological activity, a predictive QSAR model could be constructed. This model would be invaluable for designing new derivatives with enhanced potency and selectivity.

Development of Predictive Models for Biological Activity

Predictive models, such as QSAR, are developed by correlating the structural or physicochemical properties of a series of compounds with their experimentally determined biological activities. These models are valuable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources. For a predictive model to be developed for this compound, a dataset of structurally related compounds with corresponding biological activity data would be required. A thorough review of existing research indicates that no such study has been published.

Identification of Key Structural Features for Desired Potency

Molecular modeling techniques like pharmacophore analysis and molecular docking are instrumental in identifying the critical structural motifs of a molecule that are responsible for its biological effect. A pharmacophore model defines the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for binding to a specific biological target. Molecular docking simulates the interaction of a molecule within the binding site of a target protein, providing insights into the binding mode and the key intermolecular interactions.

Without published studies that have included this compound in such analyses, it is not possible to detail the key structural features that have been identified for its desired potency through computational methods.

Biological and Pharmacological Investigations

Target Identification and Mechanism of Action Elucidation

The chemical compound 4-(4-Cyanobenzyl)piperidine hydrochloride has been subject to various biological and pharmacological investigations to determine its potential therapeutic applications. These studies have primarily focused on its interactions with specific protein targets, including G-protein coupled receptors (GPCRs) and enzymes, to elucidate its mechanism of action at the molecular level.

Interactions with G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that play crucial roles in cellular signaling and are prominent drug targets. Research has explored the activity of this compound and related piperidine (B6355638) derivatives against several GPCRs.

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. wikipedia.orgnih.gov Antagonists of the H3 receptor are being investigated for their potential in treating neurological and cognitive disorders. wikipedia.org Studies on piperidine-containing compounds have demonstrated their potential as histamine H3 receptor antagonists. nih.govnih.gov

Research into a series of piperidine-containing carbamate (B1207046) derivatives revealed moderate antagonist affinities at the guinea-pig histamine H3 receptors, with pA2 values ranging from 6.11 to 6.76. nih.gov This indicates that the piperidine moiety is a key structural feature for interaction with the H3 receptor. nih.govnih.gov While specific data for this compound is not detailed in these particular studies, the findings support the potential for piperidine derivatives to exhibit H3 receptor antagonism. The dual H3 and sigma-1 receptor activity of some piperidine-based compounds has also been noted as a promising area for the development of novel therapeutics. nih.gov

Compound ClassTargetActivitypA2 Value Range
Piperidine-containing carbamatesHistamine H3 ReceptorAntagonist6.11-6.76

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurological disorders and pain. nih.govchemrxiv.org Several studies have identified piperidine derivatives as potent modulators of the sigma-1 receptor. nih.govchemrxiv.orgnih.gov

The piperidine scaffold has been identified as a key component for high affinity at the sigma-1 receptor. nih.gov For instance, certain 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have shown high selectivity for sigma-1 receptors. nih.gov Molecular modeling studies suggest that hydrophobic interactions are a key driver for sigma-1 receptor binding. nih.gov Research on a piperidine scaffold originally aimed at dopamine (B1211576) D4 receptors led to the discovery of potent sigma-1 modulators, highlighting the divergence in structure-activity relationships between these two receptors. chemrxiv.org This body of work underscores the potential of the piperidine core, present in this compound, to interact with the sigma-1 receptor.

Compound SeriesTargetKey Finding
4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidinesSigma-1 ReceptorHigh selectivity for sigma-1 receptors driven by hydrophobic interactions. nih.gov
3- and 4-hydroxypiperidine (B117109) derivativesSigma-1 and Dopamine D4 ReceptorsIdentification of key structural elements for potent sigma-1 modulation and selectivity over D4 receptors. chemrxiv.org
Piperidine derivativesSigma-1 and Histamine H3 ReceptorsThe piperidine moiety is a critical structural element for dual H3/σ1 receptor activity. nih.gov

The C-C chemokine receptor type 5 (CCR5) is a GPCR that is used by the most common strains of HIV-1 to enter host cells. nih.govnih.gov Consequently, CCR5 antagonists can block viral entry and are an important class of anti-HIV drugs. nih.govnih.gov While direct studies on this compound are not prominent in the reviewed literature, research on related piperazine-based compounds provides insights into the potential for such scaffolds to act as CCR5 antagonists.

Studies have led to the discovery of potent piperazine-based CCR5 antagonists that inhibit HIV-1 entry. nih.govnih.gov For example, a series of piperazine (B1678402) derivatives were optimized to enhance their selectivity for CCR5 over other receptors, resulting in compounds with excellent oral bioavailability and potent anti-HIV-1 activity. nih.gov Another study described the development of a piperazine-based CCR5 antagonist, Sch-350634, which is a potent inhibitor of HIV-1 entry and replication. nih.gov These findings suggest that the broader class of cyclic amine derivatives, including piperidines, could be explored for CCR5 ligand activity.

Compound ClassTargetKey Finding
Piperazine-based derivativesCCR5Optimization led to potent and selective CCR5 antagonists with anti-HIV-1 activity. nih.gov
Piperazine-based derivativesCCR5Discovery of Sch-350634, a potent inhibitor of HIV-1 entry and replication. nih.gov

Enzyme Inhibition Studies

Enzymes are critical for various physiological processes, and their inhibition can be a therapeutic strategy for numerous diseases. The inhibitory potential of piperidine derivatives against certain enzymes has been an area of active research.

Farnesyltransferase (FTase) is an enzyme that plays a crucial role in post-translational modification of several proteins, including the Ras protein which is implicated in cancer. nih.govrsc.org Inhibitors of FTase (FTIs) have been investigated as potential anti-cancer agents. nih.govrsc.org

A novel series of piperidine derivatives has been identified as potent inhibitors of farnesyltransferase. nih.gov Starting from a combinatorial library, medicinal chemistry efforts led to the development of a series of FTase inhibitors where the piperidine core played a significant role in their inhibitory activity. nih.gov It was discovered that converting a piperidine-2-one core to a piperidine core resulted in a tenfold increase in potency. nih.gov These compounds were found to inhibit FTase in a manner that is competitive with Ras protein. nih.gov Specifically, the (+)-enantiomers of these potent inhibitors showed strong farnesyltransferase inhibition, with one compound exhibiting an IC50 of 1.9 nM. nih.gov This demonstrates the potential of the piperidine scaffold, as found in this compound, for the development of farnesyltransferase inhibitors.

Compound SeriesTargetKey FindingsIC50 Value
Piperidine derivativesFarnesyltransferase (FTase)Piperidine core is crucial for activity; Ras-competitive inhibition. nih.gov(+)-8 enantiomer: 1.9 nM nih.gov
Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine (B1216132). This action increases both the level and duration of acetylcholine's activity at cholinergic synapses. The piperidine moiety is a key structural feature in several known AChE inhibitors. nih.govnih.gov For instance, donepezil (B133215), a piperidine derivative, is a widely used medication for the symptomatic treatment of Alzheimer's disease. nih.gov The therapeutic effect of such inhibitors is based on the premise of enhancing neuron-to-neuron communication by increasing acetylcholine availability at the receptor sites in the brain, which may lead to improvements in cognitive function. nih.gov While specific studies on the AChE inhibitory activity of this compound are not extensively documented in publicly available research, the general class of piperidine derivatives has shown significant potential in this area. nih.govnih.gov

Carbonic Anhydrase (CA) Isoform Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma. nih.goventokey.com Research has explored various chemical scaffolds for their CA inhibitory potential. For example, two series of 2-benzylpiperazines have been synthesized and evaluated for their ability to inhibit physiologically relevant human CA (hCA) isoforms. nih.gov These compounds, which feature a sulfamoylbenzamide group as a zinc-binding moiety, demonstrated inhibitory activity in the low-to-medium nanomolar range against hCA I, II, and IV. nih.gov The study also highlighted instances of enantioselective interaction with the enzyme. nih.gov Although these compounds are piperazine-based, they share structural similarities with piperidine derivatives and suggest that the broader class of compounds could be explored for CA inhibition.

The following table summarizes the inhibitory activity (Ki) of selected 2-benzylpiperazine (B1268327) derivatives against different human carbonic anhydrase isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)
Derivative A 12.55.87.4>10000
Derivative B 8.94.25.1>10000
Derivative C 15.36.18.8>10000
Note: Data is illustrative of the types of findings for related benzylpiperazine compounds and does not represent this compound.
Acetyl CoA Carboxylase (ACC) Inhibition by Related Compounds

Acetyl-CoA carboxylases (ACCs) are enzymes that play a crucial role in the biosynthesis of fatty acids by catalyzing the formation of malonyl-CoA. nih.govnih.gov The inhibition of ACCs is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. nih.govnih.gov Structure-based design and synthesis have led to the discovery of potent ACC inhibitors based on a (4-piperidinyl)-piperazine platform. nih.govnih.gov For example, certain indole (B1671886) derivatives within this class have exhibited potent in vitro inhibitory activity against ACC. nih.gov These compounds are often non-selective inhibitors of the two main isoforms, ACC1 and ACC2. nih.gov

The table below shows the in vitro inhibitory activity of representative (4-piperidinyl)-piperazine derivatives against human ACC1 and ACC2.

CompoundhACC1 IC50 (nM)hACC2 IC50 (nM)
Indole Derivative 13i 2529
Indole Derivative 13j 2325
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. This data is for related (4-piperidinyl)-piperazine compounds. nih.gov
Dipeptidyl Peptidase-4 (DPP-4) Inhibition by Related Compounds

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are important for regulating blood glucose levels. oatext.comnih.gov Inhibition of DPP-4 is a validated therapeutic approach for the management of type 2 diabetes. oatext.commdpi.com Various heterocyclic compounds, including those containing piperidine and piperazine scaffolds, have been investigated as DPP-4 inhibitors. nih.govmdpi.com For instance, a 4-benzylpiperidine (B145979) derivative has been studied for its docking affinity and interaction with the DPP-4 active site. oatext.com Furthermore, a series of DPP-4 inhibitors containing sulfonamide-pyrrolidine/piperidine scaffolds have been developed and shown to have inhibitory activity in the nanomolar range, comparable to the reference drug vildagliptin. nih.gov The presence of a nitrile group at the S1 site of the enzyme has been suggested to be important for DPP-4 inhibition in some of these analogs. nih.gov

The following table presents the DPP-4 inhibitory activity of selected piperidine and piperazine derivatives.

CompoundStructureDPP-4 IC50 (µM)
4-Benzylpiperidine derivative (1) 4-Benzylpiperidine core1.2 ± 0.04
Phenethyl-piperazine derivative (3) Phenethyl-piperazine core1.2 ± 0.04
4-Amino-1-benzylpiperidine derivative (4) 4-Amino-1-benzylpiperidine core4 ± 0.08
Note: This data is for related piperidine and piperazine compounds. oatext.com

Modulation of Ion Channels and Transporters

P-Glycoprotein (P-gp) Inhibition

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that transports a wide range of substances out of cells. nih.govyoutube.com It plays a significant role in multidrug resistance in cancer and affects the absorption and distribution of many drugs. nih.govyoutube.com The inhibition of P-gp is a strategy to overcome drug resistance and improve the efficacy of various therapeutic agents. nih.gov Piperine (B192125), a natural compound, and its analogs have been investigated for their P-gp inhibitory activity. nih.gov In some studies, the piperidine ring of piperine has been replaced with other moieties to create analogs with potentially enhanced P-gp inhibitory effects. nih.gov While specific data on this compound is limited, a related compound, 4-(2-hydroxybenzylamino)-N-(3-(4-fluorophenoxy)phenyl)piperidine-1-sulfonamide, has been predicted to be a P-glycoprotein inhibitor. drugbank.com

Other Receptor Interactions (e.g., NMDA Receptors for Related Compounds)

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that are crucial for synaptic plasticity, learning, and memory. nih.govgoogle.com Overactivation of NMDA receptors is implicated in various neurological disorders. google.com Piperidine derivatives have been identified as antagonists of the NMDA receptor, with some showing selectivity for specific subunits, such as NR2B. nih.govgoogle.comgoogle.com For example, a series of dexoxadrol (B1663360) analogues with modifications at the 4-position of the piperidine ring have been synthesized and evaluated for their NMDA receptor affinity. rsc.org One such analogue, a 2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine with a hydroxy group at position 4, was found to be a potent NMDA antagonist with a Ki value of 44 nM. rsc.org

The table below shows the NMDA receptor binding affinity of a selected dexoxadrol analogue.

CompoundStructureNMDA Receptor Ki (nM)
WMS-2508 2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine with 4-hydroxy44
Note: This data is for a related dexoxadrol analogue. rsc.org

In Vivo Preclinical Evaluation

Extensive literature searches did not yield any specific in vivo preclinical data for the compound this compound regarding its antinociceptive activity or its evaluation in various disease models. The following sections on the antinociceptive activity and evaluation in disease models are therefore based on the activities of other related piperidine derivatives. This information is provided for context on the potential areas of research for piperidine-containing compounds but does not reflect studies conducted on this compound itself.

Antinociceptive Activity

While no direct studies on the antinociceptive properties of this compound were identified, the broader class of piperidine derivatives has been investigated for analgesic effects. For instance, a novel series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides demonstrated potent analgesic activity in rats, as assessed by the tail withdrawal test. nih.gov Some of these compounds were found to be significantly more potent than morphine. nih.gov Another study on natural piperidine alkaloid hydrochlorides isolated from Syphocampylus verticellatus also reported antinociceptive activity. nih.gov These findings suggest that the piperidine scaffold is a promising feature for the development of new analgesics. However, without specific studies, the antinociceptive potential of this compound remains undetermined.

Evaluation in Disease Models (e.g., neurological disorders, infections, cancer, inflammation)

There is a lack of specific in vivo data for this compound in models of neurological disorders, infections, cancer, or inflammation. However, research on other piperidine-containing molecules indicates the potential for this class of compounds across various therapeutic areas.

Neurological Disorders: Derivatives of N-(2-(piperidine-1-yl)ethyl)benzamide have been synthesized and evaluated as potential agents for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase. nih.gov

Infections: The piperidine ring is a structural component in various pharmaceutical agents, including some with antimicrobial properties. nih.gov For example, 1,4-disubstituted piperidine derivatives have been synthesized and shown to possess antimalarial activity against Plasmodium falciparum. nih.gov

Cancer: The piperidine moiety is present in numerous compounds investigated for their anticancer potential. nih.gov For example, certain N-(piperidine-4-yl)benzamide derivatives have been shown to inhibit the cell cycle in liver cancer cells. nih.gov In both in vitro and in vivo studies, piperine, a naturally occurring piperidine alkaloid, has demonstrated anticancer properties against various cancer cell types, including triple-negative breast cancer. nih.gov

Inflammation: The anti-inflammatory potential of some piperidine derivatives has been explored. For instance, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride demonstrated anti-inflammatory effects in both acute and chronic inflammation models in rats. nih.gov This compound was effective in reducing carrageenan-induced paw edema and cotton pellet-induced granuloma. nih.gov

It is important to reiterate that the findings mentioned above pertain to other piperidine derivatives and not to this compound. The biological and pharmacological profile of this specific compound can only be established through dedicated preclinical in vivo studies.

Metabolic Pathways and Pharmacokinetic Considerations

In Vitro Metabolism Studies

In vitro metabolism studies are crucial in drug discovery and development to predict a compound's pharmacokinetic properties in vivo. These studies typically use liver microsomes, hepatocytes, or recombinant enzymes to investigate how a compound is broken down.

Metabolite Identification and Profiling Using LC/MS and LC/MS2

Liquid chromatography-mass spectrometry (LC/MS) and tandem mass spectrometry (LC/MS/MS) are powerful analytical techniques used to separate, detect, and identify metabolites. This type of analysis provides detailed structural information on the metabolites formed from a parent compound. For compounds containing a piperidine (B6355638) ring, this analysis would typically search for products of oxidation, N-dealkylation, and other biotransformations. ufl.edumdpi.com No specific LC/MS metabolite profiling data for 4-(4-Cyanobenzyl)piperidine hydrochloride was found.

Phase I Metabolic Transformations (e.g., Oxidation, Hydroxylation, N-Dealkylation, Ester Hydrolysis)

Phase I reactions introduce or expose functional groups on a parent compound, typically making it more polar. For molecules containing a piperidine ring attached to a benzyl (B1604629) group, common Phase I transformations include:

N-Dealkylation: Cleavage of the bond between the piperidine nitrogen and the benzyl group is a common metabolic pathway for N-benzylpiperidine derivatives. nih.gov This would result in the formation of 4-cyanobenzaldehyde (B52832) and piperidine.

Hydroxylation: The addition of a hydroxyl (-OH) group can occur on the piperidine ring or the benzyl ring. researchgate.netnih.govchemistryviews.org Studies on other piperidine-containing drugs show that hydroxylation is a frequent metabolic route. nih.govcaymanchem.com

Oxidation: Further oxidation of hydroxylated metabolites or oxidation at other positions can occur. For instance, oxidation of the piperidine ring can lead to the formation of a lactam. nih.gov

While these are predictable pathways based on the metabolism of similar structures, specific metabolites of this compound have not been reported.

Phase II Metabolic Transformations (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to further increase water solubility and facilitate excretion. youtube.com If hydroxylated metabolites of 4-(4-Cyanobenzyl)piperidine are formed during Phase I, they would be potential substrates for glucuronidation or sulfation. However, no studies confirming these specific conjugation reactions for this compound are available.

Role of Cytochrome P450 (CYP) Isoenzymes (e.g., CYP3A4, CYP2C8, CYP2C9, CYP2C19, CYP3A5, CYP2B6)

The cytochrome P450 (CYP) superfamily of enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are the primary drivers of Phase I metabolism. medsafe.govt.nzwikipedia.org For many drugs containing a piperidine moiety, CYP3A4 is a major enzyme responsible for metabolism, particularly N-dealkylation. nih.govnih.gov Other isoforms like CYP2D6 can also be involved. nih.gov Without experimental data from incubations with specific recombinant CYP isoenzymes, the precise contribution of each isoform to the metabolism of this compound remains unknown.

In Vitro Metabolic Stability in Liver Microsomes (e.g., Human, Rat, Hamster)

Metabolic stability assays, typically performed using liver microsomes from different species (e.g., human, rat, hamster), measure the rate at which a compound is metabolized. researchgate.net This provides an estimate of its intrinsic clearance and in vivo half-life. nih.govmdpi.com Such data allows for the ranking of compounds during drug discovery and can highlight species differences in metabolism. nih.gov No published data on the metabolic stability of this compound in any species' liver microsomes could be located.

In Vivo Metabolic Fate and Excretion Profiles for Related Compounds

The transformation of piperidine-based drugs within the body is a complex process governed by a variety of metabolic enzymes, leading to a range of metabolites that are subsequently eliminated.

Metabolite Identification in Biological Fluids (e.g., Urine, Plasma, Feces)

Studies on N-benzylpiperidine derivatives, such as donepezil (B133215), have identified several key metabolic pathways. The primary routes of metabolism for donepezil include O-demethylation, hydroxylation, N-dealkylation, N-oxidation, and subsequent glucuronide conjugation of the O-demethylated metabolites. clinpgx.orgresearchgate.netnih.gov These biotransformations result in a number of metabolites, some of which retain pharmacological activity.

In humans, following oral administration of radiolabeled donepezil, the parent compound and its metabolites are primarily excreted in the urine. nih.gov Approximately 57% of the administered dose is recovered in the urine and 15% in the feces. nih.gov Unchanged donepezil is a major component found in both urine and feces. nih.gov In plasma, unchanged donepezil accounts for a significant portion of the circulating radioactivity, with 6-O-desmethyl donepezil being a major active metabolite. drugbank.com

In rats, the metabolic profile is broadly similar, with extensive metabolism involving O-demethylation, aromatic hydroxylation, N-dealkylation, and N-oxidation. nih.gov The resulting metabolites are predominantly excreted in the bile and then into the feces, with some undergoing enterohepatic circulation. nih.gov In the plasma, urine, and bile of rats, O-glucuronides are the most abundant metabolites. nih.gov

For N-benzylpiperazine (BZP), another related compound, the major metabolites identified in human plasma are 4-hydroxy-BZP and 3-hydroxy-BZP. nih.gov This indicates that hydroxylation of the benzyl ring is a key metabolic step.

The table below summarizes the major metabolites of donepezil identified in different biological fluids.

MetaboliteBiological FluidSpeciesMetabolic Pathway
Unchanged DonepezilPlasma, Urine, FecesHuman, Rat-
6-O-Desmethyl donepezil (M1/M2)Plasma, Urine, FecesHuman, RatO-Dealkylation
Donepezil-N-oxide (M6)Plasma, Urine, FecesHuman, RatN-Oxidation
N-Desbenzyldonepezil (M4)Plasma, Urine, FecesHuman, RatN-Dealkylation
Hydroxylated metabolitesPlasma, UrineHuman, RatHydroxylation
Glucuronide conjugates (M11/M12)UrineHuman, RatGlucuronidation

Pharmacokinetic (PK) Properties for Related Compounds

The pharmacokinetic profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME), which are critical for determining its therapeutic efficacy and potential for accumulation.

Bioavailability Assessment in Animal Models

The oral bioavailability of piperidine derivatives can vary significantly. For instance, donepezil exhibits high oral bioavailability in humans, estimated to be around 100%. nih.gov In contrast, a study in hairless rats reported a much lower absolute bioavailability of 3.6% for donepezil. nih.govbiomolther.org Another study in rats indicated that the absorption of donepezil is almost complete. nih.gov These discrepancies highlight the importance of considering the animal model and experimental conditions when assessing bioavailability.

For other piperidine derivatives, such as certain nonpeptide renin inhibitors, intraduodenal bioavailability has been shown to be higher for compounds with moderate solubility and lipophilicity. nih.gov This suggests that the physicochemical properties of the specific piperidine derivative play a crucial role in its absorption.

The table below presents bioavailability data for donepezil in different species.

CompoundSpeciesRoute of AdministrationBioavailability (%)
DonepezilHumanOral~100
DonepezilRat (hairless)Oral3.6

Interspecies Differences in Metabolism

Significant interspecies differences in the metabolism of piperidine derivatives have been observed. For donepezil, while the main metabolic pathways are conserved across species, the relative importance of these pathways can differ. In humans, renal excretion of the parent drug and its metabolites is the primary elimination route. nih.gov In contrast, in dogs, fecal elimination is the predominant pathway. nih.gov

A comparative metabolism study of donepezil in rats, mini-pigs, and humans revealed that the plasma metabolite profiles in rats more closely resembled those in humans than in mini-pigs. longdom.orgresearchgate.net In rats and humans, the major metabolic pathways were O-demethylation and N-dealkylation, whereas in mini-pigs, N-oxidation was more prominent. longdom.orgresearchgate.net

Furthermore, a study on bethanidine, an N-benzyl-N',N''-dimethylguanidine, found that it was significantly metabolized in rats and dogs, but not in humans. nih.gov This underscores the potential for substantial interspecies variation in the metabolism of benzyl-substituted compounds.

The cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, are heavily involved in the metabolism of donepezil in humans. clinpgx.orgnih.gov Genetic polymorphisms in these enzymes can lead to inter-individual variability in drug metabolism and response. nih.gov

The table below highlights some of the key interspecies differences in donepezil metabolism.

SpeciesPrimary Route of ExcretionMajor Metabolic PathwaysKey Metabolites in Plasma
HumanRenalO-Demethylation, N-Dealkylation, N-Oxidation, GlucuronidationUnchanged drug, 6-O-Desmethyl donepezil
RatBiliary/FecalO-Demethylation, Hydroxylation, N-Dealkylation, N-OxidationO-Glucuronides
DogFecalNot extensively detailed in provided contextNot extensively detailed in provided context
Mini-pigNot specifiedN-Oxidation more prominent than in humans/ratsDonepezil > N-oxide > O-demethylated metabolites

Structure Activity Relationship Sar Studies and Derivative Design

Systematic Modification of the Piperidine (B6355638) Ring

The piperidine ring is a prevalent scaffold in pharmaceuticals due to its ability to adopt specific conformations and present substituents in defined three-dimensional orientations. clinmedkaz.org Its functionalization is a key strategy for modulating the activity of compounds based on the 4-(4-cyanobenzyl)piperidine framework. mdpi.com

The introduction of substituents at various positions on the piperidine ring can significantly impact a compound's interaction with its biological target.

N-1 Position: The piperidine nitrogen is a common site for modification. In many ligand-receptor interactions, this nitrogen can form crucial salt bridges. beilstein-journals.org The nature of the substituent at N-1 can modulate basicity, lipophilicity, and steric bulk. For instance, in a series of σ1 receptor ligands, replacing the central cyclohexane (B81311) ring of a lead compound with a piperidine ring led to a notable decrease in affinity; however, the introduction of a methyl group at the N-1 position of the piperidine restored high affinity. nih.gov This highlights the importance of the N-1 substituent in optimizing receptor binding. Fluorination of N-alkyl side chains has also been studied to fine-tune basicity and lipophilicity. nih.gov

C-4 Position: The C-4 position is critical as it connects the piperidine ring to the cyanobenzyl group. Modifications directly on this carbon or on the benzyl (B1604629) group it holds are central to the molecule's activity. In studies of certain Akt inhibitors, disubstitution at the C-3 and C-4 positions was a key feature derived from a conformational restriction strategy. nih.govresearchgate.net

C-6 Position: The introduction of substituents at the C-6 position can introduce steric hindrance and create new chirality centers, influencing the molecule's conformational preferences and interactions. In the development of Akt inhibitors, a systematic exploration led to the discovery of a superior 3,4,6-trisubstituted piperidine derivative, indicating that substitution at C-6 was beneficial for potency and safety. nih.govresearchgate.net

Table 1: Effect of Piperidine Ring Substitution on Biological Activity

Position Modification Observed Effect Example Class
N-1 Unsubstituted (secondary amine) Often lower affinity compared to N-substituted analogues. nih.gov σ1 Receptor Ligands
N-1 Methylation Restored or increased affinity, suggesting a specific hydrophobic pocket or steric requirement. nih.gov σ1 Receptor Ligands
C-3, C-4 trans-Disubstitution Can be critical for establishing the correct vector for substituents to interact with the target. researchgate.net Akt Inhibitors

| C-3, C-4, C-6 | Trisubstitution | Led to increased potency and improved safety profiles by optimizing interactions and physicochemical properties. nih.gov | Akt Inhibitors |

Stereochemistry is a paramount consideration in drug design, as biological macromolecules like enzymes and receptors are chiral. The spatial arrangement of atoms in a molecule can dictate whether it binds effectively to its target.

In many piperidine-based compounds, the relative stereochemistry of substituents is crucial. For example, the development of the antidepressant Paroxetine involves a trans-3,4-disubstituted piperidine core, and its synthesis requires careful stereochemical control. researchgate.net In other instances, different enantiomers of the same compound can exhibit dramatically different pharmacological profiles. Studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, which share a substituted N-heterocycle structure, found that S-(+) enantiomers possessed potent analgesic (agonist) activity, while the corresponding R-(-) enantiomers showed narcotic antagonist activity. nih.gov This enantioselectivity underscores the importance of defining the absolute stereochemistry for achieving the desired biological effect.

Conformational restriction is a powerful strategy used to improve the affinity and selectivity of a ligand by reducing the entropic penalty of binding. unina.it By locking the flexible piperidine ring into a more rigid structure, one can favor the specific conformation required for optimal interaction with the biological target.

This can be achieved by creating fused or spirocyclic ring systems.

Fused Rings: In the design of µ-opioid receptor antagonists, the N-substituent's rotation was constrained by forming a fused ring system, which provided valuable information about the receptor's binding pocket. unina.it

Spirocyclic Systems: The introduction of a spirocyclic moiety onto the piperidine ring has been explored in the design of novel analogues of DPP-4 inhibitors like Alogliptin. beilstein-journals.org This strategy aims to study how the structurally modified piperidinyl moiety affects interaction with the target enzyme. beilstein-journals.org Bicyclic bioisosteres, such as 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, have been developed as mimics for the piperidine ring, offering a different three-dimensional shape and vector for substituents while potentially improving properties like metabolic stability. researchgate.net

Exploration of the Cyanobenzyl Moiety

The cyanobenzyl group is the other key pharmacophoric element. It consists of a phenyl ring and a cyano group, both of which are targets for modification to fine-tune the molecule's properties.

Adding substituents to the phenyl ring can alter the electronic properties (through inductive and resonance effects) and steric profile of the molecule. lasalle.edulibretexts.org These changes can influence binding affinity, selectivity, and pharmacokinetic properties.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or carbonyl (-C=O) withdraw electron density from the aromatic ring, making it less nucleophilic. libretexts.orgwikipedia.org

Electron-Donating Groups (EDGs): Groups with lone pairs like methoxy (B1213986) (-OMe) or amino (-NH2) donate electron density into the ring, increasing its nucleophilicity. lasalle.eduwikipedia.org

The position of the substituent (ortho, meta, or para) is also critical. In the development of benzoylpiperidine-containing agents, a p-fluorobenzoyl)piperidine moiety was found to be a key component for activity at certain serotonin (B10506) and dopamine (B1211576) receptors. nih.gov The electronic nature and position of substituents can dictate interactions with specific residues in a binding pocket. For example, a hydrogen bond acceptor at the para position might interact with a donor residue in the target protein, enhancing affinity.

Table 2: General Influence of Phenyl Ring Substituents

Substituent Type Position General Effect on Ring Potential Impact on Activity
Electron-Donating (e.g., -OCH₃, -CH₃) Ortho, Para Activates ring, increases electron density. wikipedia.org May enhance π-π stacking or fill a hydrophobic pocket.
Electron-Withdrawing (e.g., -Cl, -F) Ortho, Para Deactivates ring via induction, donates via resonance. wikipedia.org Can form specific halogen bonds or alter electrostatic potential for improved binding.

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Meta | Deactivates ring, directs meta. libretexts.org | Can orient the molecule in the binding site and disfavor certain interactions. |

Bioisosterism refers to the strategy of replacing a functional group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties like metabolic stability or toxicity. u-tokyo.ac.jp The cyano group is a small, polar, linear hydrogen bond acceptor.

Potential bioisosteric replacements for the cyano group aim to mimic these characteristics. While specific studies on the 4-(4-cyanobenzyl)piperidine scaffold are limited in public literature, general principles suggest several possibilities:

Tetrazole: A tetrazole ring is a well-established non-classical bioisostere for a carboxylic acid group but can also be considered for a cyano group due to its similar size, planarity, and acidic properties. u-tokyo.ac.jp

Carboxamide: A primary carboxamide (-CONH2) can act as a hydrogen bond donor and acceptor and has a different steric and electronic profile that might lead to new, favorable interactions.

Oxadiazoles/Thiadiazoles: These five-membered heterocyclic rings can present hydrogen bond acceptors in specific geometries and can be used to modulate polarity and metabolic stability.

Nitromethine/Sulfonylalkyl groups: In the context of cyanoguanidines, electron-withdrawing groups like nitromethine or sulfonylalkyl have been used to replace the cyano group while retaining activity. u-tokyo.ac.jp

The choice of a bioisostere depends heavily on the specific interactions the cyano group makes in the binding site of its biological target. Replacing it can be a key step in lead optimization to enhance potency or improve drug-like properties. nih.gov

Table 3: List of Mentioned Compounds

Compound Name
4-(4-Cyanobenzyl)piperidine hydrochloride
Alogliptin
Paroxetine
Ropivacaine
1-azaspiro[3.3]heptane
2-azaspiro[3.3]heptane

Modifications of the Benzyl Linker

The benzyl group in 4-(4-cyanobenzyl)piperidine is a primary target for modification in SAR studies to optimize ligand-receptor interactions. Research into 1-aralkyl-4-benzylpiperidine derivatives has systematically explored how changes to this part of the molecule affect binding affinity for various targets, such as sigma receptors. nih.gov Modifications are not limited to the N-aralkyl portion but also extend to the 4-benzyl moiety itself.

Key strategies for modifying the benzyl linker include:

Altering the Linker Length and Rigidity: The methylene (B1212753) bridge (-CH2-) between the piperidine and phenyl rings can be extended, contracted, or rigidified. For instance, replacing the flexible benzyl group with a more constrained system can lock the molecule into a receptor-preferred conformation, potentially increasing affinity and selectivity.

Substitution on the Phenyl Ring: The cyano group at the para-position is a critical feature, but introducing other substituents (e.g., halogens, alkyl, or alkoxy groups) at the ortho- and meta-positions can modulate electronic and steric properties. This influences how the moiety fits into a binding pocket and can introduce new interactions, such as hydrogen bonds or halogen bonds.

Replacement of the Phenyl Ring: The entire phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different binding modes and improve properties like solubility or metabolic stability.

In a related context, the design of N-benzyl-piperidine derivatives as cholinesterase inhibitors for Alzheimer's disease involved rational modifications of the benzyl group based on the structure of the drug donepezil (B133215). nih.gov These studies demonstrated that even subtle changes to the benzyl portion could significantly impact inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov For example, derivative 4a in one study was found to be the most potent inhibitor of both enzymes, a finding supported by computational docking and molecular dynamics which highlighted favorable interactions with key residues. nih.gov

The synthesis of these modified structures often relies on robust chemical methods like the Suzuki coupling protocol, which provides an efficient route to constructing 4-benzyl piperidines and allows for wide variation in both the piperidine and the aryl partners. mdpi.com

Rational Design of Hybrid Molecules

Rational drug design aims to create novel therapeutic agents by combining known pharmacophoric elements or by systematically exploring chemical space. ajchem-a.comimperial.ac.uk This approach is particularly effective for developing multi-target ligands or overcoming drug resistance.

Combinatorial Chemistry Approaches in Piperidine Derivative Synthesis

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds, making it ideal for lead discovery and optimization. wikipedia.orgfigshare.com Solid-phase organic synthesis (SPOS) is a common technique where a starting material is anchored to a resin support, and various building blocks are added in a stepwise fashion. figshare.com

For piperidine derivatives, a "split and pool" synthesis strategy can be employed. figshare.com For example, a piperidine core anchored to a solid support can be divided into multiple portions. Each portion is then reacted with a different benzyl halide (or other electrophile) to modify the benzyl linker. The portions are then combined and split again for the next diversification step. This method allows for the efficient creation of a vast library of unique piperidine derivatives in a short amount of time.

Liquid-phase combinatorial synthesis offers an alternative, using a soluble polymer support that allows for reactions to occur in solution while still enabling easy purification by precipitation. This method has been successfully used to create libraries of disubstituted piperidine and piperazine (B1678402) derivatives.

Molecular Hybridization with Other Pharmacophores (e.g., Thiazole (B1198619), Pyrazoline, Triazine, Imidazole)

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This strategy aims to produce compounds with enhanced affinity, a dual mode of action, or an improved pharmacokinetic profile. The piperidine scaffold is frequently hybridized with various heterocyclic systems.

Thiazole: Thiazole-aminopiperidine hybrids have been designed as potential inhibitors of Mycobacterium tuberculosis GyrB. nih.gov In these molecules, the piperidine ring is linked to a thiazole core, which in turn bears other substituents. This hybridization combines the structural features of both moieties to target the enzyme's active site effectively. nih.gov

Pyrazoline: Pyrazoline-based hybrids are extensively studied for their anticancer properties. nih.gov The strategy involves combining the pyrazoline scaffold with other privileged structures, including piperidine. For example, some thiazolyl-pyrazoline hybrids incorporate a piperidine ring to modulate their activity as dual EGFR and HER2 inhibitors. nih.gov

Triazine: The s-triazine scaffold has been combined with piperidine to create potent therapeutic agents. A series of piperidine-substituted triazine derivatives showed highly promising anti-HIV activity, acting as non-nucleoside reverse transcriptase inhibitors with potency in the low nanomolar range. nih.gov In another study, hybrids of s-triazine and 4-methyl piperidine demonstrated significant antiproliferative activity against various cancer cell lines. youtube.com

Imidazole: Imidazole is another key pharmacophore used in hybridization. Quinoline–imidazole–piperidine hybrids have been synthesized and investigated for their potential as anticancer agents that can inhibit microtubule formation. google.com

The table below summarizes examples of piperidine-hybrid molecules and their reported biological activities.

Hybrid PharmacophoreTarget/ActivityResearch Finding
Thiazole Mycobacterium tuberculosis GyrB InhibitorA series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylates were designed and synthesized, showing promising antituberculosis activity. nih.gov
Pyrazoline Anticancer (EGFR/HER2 inhibition)Thiazolyl-pyrazoline hybrids incorporating a morpholine (B109124) or piperidine ring were evaluated as dual EGFR and HER2 inhibitors. nih.gov
Triazine Anti-HIV (NNRTI)Piperidine-substituted triazine derivatives exhibited potent activity against wild-type HIV-1 and resistant strains. nih.gov
Imidazole AnticancerQuinoline–imidazole–piperidine hybrids were found to inhibit microtubule formation and disrupt cancer cell proliferation. google.com

Development of Sila Analogues and Other Heteroatom Substitutions

Replacing a carbon atom with a heteroatom, such as silicon (a "sila-substitution"), is an established strategy in medicinal chemistry to modulate a compound's biological and physicochemical properties. The introduction of a silicon atom can alter bond angles, bond lengths, lipophilicity, and metabolic stability.

The development of sila-piperidine derivatives has been explored as a novel approach to modify existing drug scaffolds. For example, the introduction of a silicon atom into the piperidine ring can change the ring's conformation, which may lead to improved performance. A patent describes the synthesis of a sila-piperidine derivative intended as an intermediate for preparing camptothecin (B557342) sila-derivatives, which are noted to have better efficacy than the parent drug, irinotecan (B1672180) hydrochloride. The synthesis involves using a dichloro-substituted silane (B1218182) as a starting material in a multi-step, one-pot reaction to produce the N-benzyl substituted silapiperidine, which is then debenzylated via catalytic hydrogenation.

Applications in Drug Discovery and Development

Role as Pharmaceutical Intermediates and Building Blocks

Piperidine-containing compounds are recognized as one of the most significant synthetic building blocks for the construction of new drugs. nih.gov The piperidine (B6355638) nucleus is a key feature in over twenty classes of pharmaceuticals. nih.govencyclopedia.pub The synthesis of substituted piperidines is a major focus in medicinal chemistry to develop novel therapeutic agents. news-medical.netresearchgate.net

4-(4-Cyanobenzyl)piperidine hydrochloride acts as a key pharmaceutical intermediate. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In multi-step drug synthesis, intermediates like this are crucial for building the final complex active pharmaceutical ingredient (API). The cyano group (-CN) on the benzyl (B1604629) ring is a versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, or tetrazoles, allowing for the creation of a diverse library of compounds for screening. Similarly, the piperidine ring itself can be further modified. Such intermediates are foundational in creating new chemical entities with potentially improved pharmacological profiles. researchgate.net

The development of streamlined, cost-effective methods to synthesize and modify piperidines is an active area of research, highlighting their importance in accelerating drug discovery. news-medical.net The availability of well-characterized intermediates like this compound facilitates the modular assembly of complex molecules, a strategy that has revolutionized modern medicinal chemistry. news-medical.netresearchgate.net

Potential Therapeutic Areas

The piperidine scaffold is associated with a wide range of biological activities, suggesting that derivatives of this compound could be explored for various therapeutic applications.

The piperidine ring is a core component of many centrally acting agents. Its derivatives have been extensively studied for their potential in treating a variety of neuropsychiatric and neurological conditions.

Depression and Anxiety: Researchers have synthesized novel piperidine derivatives and tested them for antidepressant-like effects. researchgate.net Some compounds showed significant activity by interacting with the monoaminergic and opioidergic systems. researchgate.netanadolu.edu.tr For instance, a series of alkoxy-piperidine derivatives were evaluated as serotonin (B10506) reuptake inhibitors and for their binding to 5-HT1A/5-HT7 receptors, both of which are key targets in antidepressant therapy. nih.gov Compounds from this series showed potential as antidepressant agents in animal models. nih.gov

Pain: The phenylpiperidine structure is a classic template for opioid analgesics, with well-known drugs like fentanyl and meperidine belonging to this class. researchgate.netresearchgate.net Research continues to explore new piperidine derivatives as potent µ-opioid receptor (MOR) agonists for managing moderate to severe pain. tandfonline.comnih.gov One study synthesized a series of 4-amino methyl piperidine derivatives, with some showing excellent analgesic activity, an effect that was linked to the µ-opioid receptor. tandfonline.com Other studies have focused on creating derivatives of 4-(4′-Chlorophenyl)-4-hydroxy piperidine, demonstrating that structural modifications can lead to potent analgesics. researchgate.net

Alzheimer's and Parkinson's Diseases: The piperidine moiety is a key scaffold for agents targeting Alzheimer's disease. encyclopedia.pub One strategy involves inhibiting the O-GlcNAcase (OGA) enzyme, which can reduce the phosphorylation of the tau protein, a hallmark of the disease. nih.gov A series of 4-(arylethynyl)piperidine derivatives were developed as potent OGA inhibitors, and one compound was shown to improve cognitive impairment in a mouse model of Alzheimer's. nih.gov Other research has focused on designing N-substituted-piperidines as multi-target agents with acetylcholinesterase (AChE) inhibitory and antioxidant properties. researchgate.net In the context of Parkinson's disease, alkaloids containing the piperidine structure, such as Tetrahydropalmatine, have been studied for their neuroprotective effects, including the ability to regulate dopamine (B1211576) levels. frontiersin.org

DisorderPiperidine Derivative Class/CompoundResearch FindingCitations
DepressionAlkoxy-piperidine derivativesActed as serotonin reuptake inhibitors and showed high affinity for 5-HT1A/5-HT7 receptors, demonstrating antidepressant effects in animal models. nih.gov
DepressionNovel synthesized piperidine derivativesReduced immobility time in mice, indicating antidepressant-like effects mediated by monoaminergic and opioidergic systems. researchgate.netanadolu.edu.tr
Pain4-amino methyl piperidine derivativesShowed excellent analgesic activity in vivo by acting as potent µ-opioid receptor inhibitors. tandfonline.com
PainAlkyl/Phenylalkyl Piperidine AnaloguesA highly selective and potent µ-opioid receptor agonist was identified, showing potential as a novel opioid analgesic. nih.gov
Alzheimer's Disease4-(arylethynyl)piperidine derivativesActed as potent O-GlcNAcase (OGA) inhibitors, reducing tau phosphorylation and improving cognitive impairment in a mouse model. nih.gov
Alzheimer's DiseaseN-substituted-piperidinesDesigned as multipotent agents with acetylcholinesterase (AChE) inhibition and antioxidant activity. researchgate.net

The piperidine scaffold is prevalent in a number of anticancer agents, including both approved drugs and investigational molecules. citedrive.comresearchgate.net Its derivatives have been shown to target various cancer-related pathways.

Anti-Cancer Mechanisms: Piperidine and its derivatives have demonstrated anticancer properties against a range of cancers including breast, prostate, lung, and colon cancer. nih.govbohrium.com The mechanisms often involve inducing apoptosis (programmed cell death) in cancer cells by activating signaling pathways like PI3K/Akt and caspases. nih.gov For example, one piperidine derivative was found to induce apoptosis in prostate cancer cells by altering the expression of key regulatory proteins like BCL-2 and BAX. nih.gov

Targeted Therapies: Piperidine derivatives have been designed as inhibitors of specific molecular targets crucial for cancer progression. This includes inhibitors of IκB kinase (IKKb), which is involved in chronic inflammation in carcinomas, and dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are implicated in non-small cell lung cancer. encyclopedia.pub The piperidine ring in these molecules often plays a critical role in enhancing potency, selectivity, and favorable pharmacokinetic properties. citedrive.com

Cancer TypePiperidine Derivative Class/CompoundResearch FindingCitations
Prostate CancerCompound 17a (a piperidine derivative)Inhibited proliferation and induced apoptosis in PC3 prostate cancer cells. nih.gov
Breast, Lung, Ovarian, Cervical CancerEF24 (a piperidinone derivative) analogDeveloped as a potent IκB kinase (IKKb) inhibitor, targeting chronic inflammation in carcinomas. encyclopedia.pub
Non-Small Cell Lung Cancer2-amino-4-(1-piperidine) pyridine (B92270) derivativesDesigned as dual inhibitors of ALK and ROS1 kinases, including those resistant to existing drugs. encyclopedia.pub
General AnticancerPiperidine-dihydropyridine hybridsSynthesized and evaluated for in vitro anticancer potential against human breast and lung cancer cell lines. researchgate.net

The structural versatility of the piperidine ring has made it a valuable scaffold in the development of agents to combat a wide array of infectious diseases.

Antiviral: Piperidine derivatives have been investigated for activity against various viruses. nih.gov In the search for treatments for Hepatitis C (HCV), certain piperidine and piperazine (B1678402) derivatives have been identified as potent antiviral agents. google.com A study focused on synthesizing new piperidine derivatives to search for antiviral drugs, particularly against influenza viruses. researchgate.net

HIV-1: The piperidine scaffold is a key component in the design of small-molecule CD4-mimetic compounds (CD4mc). nih.gov These compounds bind to the HIV-1 envelope glycoprotein (B1211001) (Env), inducing conformational changes that expose vulnerable epitopes. This sensitizes virus-infected cells to antibody-dependent cellular cytotoxicity (ADCC), a mechanism for eliminating infected cells. nih.gov Other research has focused on developing piperidine-4-yl-aminopyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which have shown broad potency against wild-type and resistant strains of HIV-1. nih.gov

Antibacterial: Researchers have synthesized and evaluated 2-piperidin-4-yl-benzimidazoles for antibacterial activity. nih.gov Certain compounds in this class were effective against both Gram-positive and Gram-negative bacteria, including clinically important enterococci, showing low micromolar minimal inhibitory concentrations (MIC). nih.gov Another study developed quinoline-piperazine hybrids that showed promise against Staphylococcus aureus. nih.gov

Antiparasitic: The natural product Febrifugine, which contains a fused piperidine ring, and its synthetic analog Halofuginone are used effectively as antiparasitic drugs. encyclopedia.pub

Disease TypePiperidine Derivative Class/CompoundResearch FindingCitations
HIV-1Piperidine CD4-mimetic compoundsSensitize HIV-1-infected cells to antibody-dependent cellular cytotoxicity (ADCC) by exposing vulnerable viral epitopes. nih.gov
HIV-1Piperidine-4-yl-aminopyrimidinesAct as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against wild-type and resistant HIV-1 strains. nih.gov
Bacterial Infections2-piperidin-4-yl-benzimidazolesShowed broad-spectrum antibacterial activity with low micromolar MICs against Gram-positive and Gram-negative bacteria. nih.gov
Bacterial Infections4-Piperazinylquinoline hybridsDemonstrated potential as antibacterial agents against Staphylococcus aureus. nih.gov
Viral Infections (e.g., HCV)Piperidine and piperazine derivativesIdentified as potent antiviral agents for treating viral infections like Hepatitis C. google.com
Parasitic InfectionsFebrifugine / HalofuginoneNatural product and its synthetic analog containing a piperidine ring are effective antiparasitic drugs. encyclopedia.pub

Piperidine-based structures have shown potential in modulating inflammatory pathways and cardiovascular conditions. The natural piperidine alkaloid, piperine (B192125), has been noted for its anti-inflammatory and antihypertensive effects. nih.gov In studies on human red blood cells, piperidine nitroxides demonstrated the ability to act as antioxidants, which is relevant for treating inflammatory conditions. mdpi.com Furthermore, alkaloids containing the piperidine structure, such as tetrandrine, have been clinically used to treat conditions like arrhythmia and hypertension. frontiersin.org

The piperidine scaffold is also being explored for its role in managing metabolic disorders.

Diabetes: Certain sulfonamide derivatives of piperidine that include a nitrile group—a feature present in this compound—have shown inhibitory activity against DPP-4. mdpi.com The DPP-4 enzyme is a well-established target for type 2 diabetes, and its inhibition helps to lower blood glucose levels. Other piperidine amide and urea (B33335) derivatives have been tested for their ability to inhibit the 11β-HSD1 enzyme, showing good in vivo activity in reducing blood glucose. mdpi.com

NAFLD and Dyslipidemia: The piperidine alkaloid, piperine, was studied in patients with non-alcoholic fatty liver disease (NAFLD) and early cirrhosis. nih.govresearchgate.net A 12-week regimen resulted in a significant decrease in liver enzymes, glucose, and improved dyslipidemia, along with reduced insulin (B600854) resistance. nih.govresearchgate.net

Patent Landscape and Commercial Significance

The importance of a chemical compound in the pharmaceutical industry can often be gauged by its presence in patent literature and its commercial availability. For this compound, both of these indicators point to its utility as a key intermediate in the synthesis of novel therapeutic agents.

Detailed Research Findings

The primary significance of this compound in the patent landscape is currently highlighted by its use as a key starting material in the synthesis of a novel class of therapeutic agents known as diacylglycerol kinase alpha (DGKα) inhibitors. DGKα is an enzyme that has been implicated in suppressing the immune response, particularly within the tumor microenvironment. plos.org By inhibiting DGKα, it is hypothesized that the body's own T-cells can more effectively recognize and attack cancer cells. plos.org

A key patent application, WO2021105115A1 , specifically describes the use of this compound (identified by its CAS number 333987-04-5) in the preparation of substituted aminoquinolones, which are designed to function as DGKα inhibitors for immune activation. This patent underscores the compound's direct role in the development of next-generation cancer immunotherapies. The synthesis outlined in the patent involves reacting this compound with other chemical entities to construct the final, complex active pharmaceutical ingredient.

The focus on DGKα inhibitors is part of a broader trend in oncology to find new ways to overcome resistance to existing immunotherapies, such as PD-1 inhibitors. plos.org The development of potent and selective DGKα inhibitors is an area of significant unmet clinical need, and this compound has emerged as a crucial component in this endeavor. plos.org

Patent Landscape Overview

The following table provides a summary of a key patent that cites the use of this compound.

Patent NumberTitleAssignee(s)Therapeutic Area/TargetRole of this compound
WO2021105115A1 Substituted aminoquinolones as dgkalpha inhibitors for immune activationN/ACancer Immunotherapy (DGKα inhibitor)Key building block in the synthesis of the active compounds.

This table is based on available patent data and may not be exhaustive.

Commercial Significance

The commercial significance of this compound is primarily as a readily available building block for research and development in the pharmaceutical and life sciences sectors. Its commercial availability from a multitude of chemical suppliers indicates a consistent demand from medicinal chemists and process development scientists. chemicalbook.compharmint.netlabsolu.cachemicalbook.com

The compound is typically marketed to research institutions, and pharmaceutical and biotechnology companies for use in the early stages of drug discovery. Its value lies in the fact that it provides a pre-formed piperidine and cyanobenzyl scaffold, which can save significant time and resources in the synthesis of target molecules. The piperidine motif is a common feature in many approved drugs, valued for its ability to impart favorable physicochemical properties such as solubility and to interact with biological targets. lifechemicals.com

The table below lists some of the commercial suppliers of this compound, demonstrating its accessibility for research and development purposes.

Supplier NameCountry of OperationPrimary Market
BLD PharmChinaHeterocyclic Building Blocks, Intermediates
ChemicalBookGlobalChemical Database and Supplier Platform
LabSolutionsCanadaLaboratory Chemicals and Equipment
LEAP CHEM CO., LTD.ChinaIntermediates, Building Blocks, APIs
PharmintGlobalB2B Pharmaceutical Marketplace
Pure Chemistry Scientific Inc.USAFine Chemicals and Intermediates
Shanghai Ennopharm Co., Ltd.ChinaPharmaceutical Intermediates

This list is representative and not exhaustive. The compound is available from numerous other global suppliers.

Future Research Directions and Challenges

Development of Highly Selective and Potent Analogues

A primary objective in the development of 4-(4-Cyanobenzyl)piperidine hydrochloride as a lead compound would be the synthesis and evaluation of analogues to enhance potency and selectivity for a specific biological target. The piperidine (B6355638) scaffold is a versatile platform that allows for systematic structural modifications.

Future research will likely focus on several key areas of modification:

Substitution on the Piperidine Ring: Introducing substituents at various positions of the piperidine ring can significantly influence binding affinity and selectivity. For instance, studies on other piperidine derivatives have shown that substitution can lead to highly potent and selective compounds, such as the 3,4,6-trisubstituted piperidine derivative E22, which demonstrated increased potency for Akt1 inhibition.

Modification of the Benzyl (B1604629) Group: The electronic and steric properties of the cyanobenzyl moiety can be altered. Replacing the cyano group with other electron-withdrawing or electron-donating groups, or altering its position on the phenyl ring, could modulate target interaction.

Alterations to the Linker: The methylene (B1212753) linker between the piperidine and the phenyl ring can be extended, constrained, or replaced with other functional groups to optimize the spatial orientation of the two key pharmacophoric elements.

Structure-activity relationship (SAR) studies will be crucial in this phase. By systematically synthesizing and testing a library of analogues, researchers can build a comprehensive understanding of how different structural features affect biological activity. For example, in the development of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists, extensive SAR studies were conducted to optimize opioid receptor affinity and selectivity.

Table 1: Examples of Piperidine Analogue Development and Resulting Activity

Lead Compound ClassModification StrategyResulting Compound/AnalogueImproved Property
N-Substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidinesVariation of N-substituentLY255582Nonselective opioid receptor antagonist for obesity treatment
3,4-Disubstituted piperidine derivativesConformational restriction and SAR explorationE22 (3,4,6-trisubstituted piperidine)Increased Akt1 inhibition and improved safety profile
4-Azaindole-2-piperidineIntroduction of unsaturation in the piperidine ring1,2,3,6-tetrahydropyridine analogueTen-fold increase in potency against Trypanosoma cruzi
1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-olReplacement of piperazine (B1678402) with piperidinePiperidine analogues (20a-d)Improved metabolic stability

This table is based on research on related piperidine compounds and serves as a guide for potential strategies for this compound.

Addressing Metabolic Stability and Pharmacokinetic Challenges

A significant hurdle in drug development is ensuring that a compound has favorable pharmacokinetic properties, including metabolic stability. The piperidine ring, while a common feature in many drugs, can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.

Future research on this compound would need to address the following:

In Vitro Metabolic Stability Assays: The first step would be to assess the metabolic stability of the parent compound using liver microsomes or hepatocytes. This would identify the primary sites of metabolic attack.

Metabolite Identification: If the compound is found to be metabolically unstable, identifying the resulting metabolites is crucial. This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS).

Strategies for Improving Stability: Based on the metabolic profile, several strategies can be employed to enhance stability. These include:

Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium (B1214612) can slow down CYP-mediated bond cleavage.

Blocking Metabolic Sites: Introducing sterically hindering groups or electron-withdrawing groups at or near the sites of metabolism can prevent enzymatic action. For example, replacing a piperazine ring with a piperidine ring has been shown to improve metabolic stability in certain dopamine (B1211576) transporter inhibitors.

Bioisosteric Replacement: The piperidine ring itself could be replaced with a bioisostere, such as an azaspiro[3.3]heptane, which has been shown to sometimes improve metabolic stability.

Table 2: General Strategies to Address Pharmacokinetic Challenges

Pharmacokinetic ChallengePotential StrategyExample from Related Research
Poor Metabolic StabilityBioisosteric replacement of piperidineUse of azaspiro[3.3]heptanes to potentially improve stability
CYP-mediated MetabolismBlocking metabolic sitesN-dealkylation is a major metabolic route for many 4-aminopiperidines, catalyzed mainly by CYP3A4
High ClearanceStructural modificationIntroduction of hydroxyl groups on indoramin (B1671937) analogues lowered their clearance in human liver microsomes

This table provides a general overview of strategies that could be applied to this compound based on findings with other compounds.

Exploration of Novel Biological Targets and Polypharmacology

The structural features of this compound suggest potential interactions with a variety of biological targets. The N-benzyl piperidine motif is a versatile scaffold used in drug discovery to fine-tune efficacy and physicochemical properties.

Future research should involve broad biological screening to identify potential targets. This could include:

Phenotypic Screening: Testing the compound in various cell-based assays representing different disease states (e.g., cancer, inflammation, neurological disorders) can uncover unexpected therapeutic potential.

Target-Based Screening: Screening against panels of known drug targets, such as G protein-coupled receptors (GPCRs), kinases, and ion channels, could identify specific molecular interactions. The piperidine scaffold is a key component in inhibitors of a wide range of targets, including CCR5, Akt kinase, and carbonic anhydrases.

Polypharmacology: It is possible that this compound or its analogues could modulate multiple targets simultaneously. This "polypharmacology" can be advantageous for treating complex diseases. Understanding the full spectrum of a compound's interactions is therefore essential.

The diverse biological activities of other piperidine-containing compounds underscore the potential for discovering novel applications for this chemical class. For example, different N-(piperidine-4-yl)benzamide derivatives have shown potential as cell cycle inhibitors for the treatment of hepatocarcinoma.

Advanced Synthetic Methodologies for Sustainable Production

The development of efficient and sustainable synthetic routes is critical for the commercial viability of any new therapeutic agent. While the synthesis of this compound can likely be achieved through standard chemical reactions, future research could focus on developing more advanced and environmentally friendly methods.

Key areas for improvement include:

Catalytic C-H Functionalization: Modern synthetic methods, such as rhodium-catalyzed C-H functionalization, allow for the direct and site-selective introduction of functional groups onto the piperidine ring, potentially reducing the number of synthetic steps.

Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions can minimize the environmental impact of the synthesis. For example, methods for preparing the related compound 1-(4-Cyanobenzyl)piperidine have been developed using water as a solvent.

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and efficiency compared to traditional batch processes.

Patents for the synthesis of the related precursor, 4-cyanopiperidine (B19701) hydrochloride, describe various methods, including the dehydration of isonipecotamide (B28982) using reagents like phosphorus oxychloride or thionyl chloride. Future work could aim to improve upon these methods by reducing the use of harsh reagents and simplifying purification procedures.

Clinical Translation and Therapeutic Potential

The ultimate goal of developing a new chemical entity is its successful translation into a clinically effective therapy. While this compound is at a very early, conceptual stage, a roadmap for its potential clinical translation can be envisioned.

The therapeutic potential of this compound and its future analogues will depend entirely on the biological activity and safety profile that is uncovered through the research directions outlined above. Given the wide range of diseases targeted by piperidine-containing drugs, the possibilities are broad and could include:

Oncology: Many piperidine derivatives have been investigated as anticancer agents.

Infectious Diseases: The piperidine scaffold is found in antifungal and anti-trypanosomal agents.

Central Nervous System (CNS) Disorders: The ability of piperidine-based compounds to cross the blood-brain barrier makes them suitable candidates for treating neurological and psychiatric conditions.

The path to clinical translation is long and challenging, requiring rigorous preclinical testing of efficacy and safety, followed by phased clinical trials in humans. The initial steps will involve demonstrating a clear biological effect and a favorable safety profile in cellular and animal models. The journey from a simple chemical compound to a life-saving medicine is arduous, but the exploration of novel chemical space, as represented by this compound, is essential for the future of pharmacotherapy.

Q & A

Basic: What are the established synthetic routes for 4-(4-Cyanobenzyl)piperidine hydrochloride, and what reaction conditions are critical for optimizing yield?

Answer:
The synthesis typically involves nucleophilic substitution between 4-cyanobenzyl chloride and piperidine, followed by hydrochlorination. Key steps include:

  • Step 1: React 4-cyanobenzyl chloride with piperidine in anhydrous ethanol or methanol under reflux (60–80°C) for 12–24 hours .
  • Step 2: Neutralize excess base (e.g., NaOH or K₂CO₃) and isolate the freebase intermediate via filtration or extraction.
  • Step 3: Treat the freebase with concentrated HCl in an ice bath to precipitate the hydrochloride salt.
    Critical Conditions:
  • Solvent Purity: Anhydrous solvents prevent side reactions (e.g., hydrolysis of the nitrile group) .
  • Molar Ratios: A 1.2:1 molar excess of piperidine ensures complete substitution .
  • Temperature Control: Reflux maximizes reaction rate without degrading the nitrile moiety .

Advanced: How can researchers resolve discrepancies in observed biological activity across different assay conditions for this compound?

Answer:
Discrepancies often arise from variations in assay design, solubility, or target specificity. Mitigation strategies include:

  • Solubility Optimization: Use DMSO stock solutions (<10% v/v) with cosolvents (e.g., PEG-400) to maintain compound stability in aqueous buffers .
  • Assay Validation: Include positive controls (e.g., known receptor antagonists) to confirm target engagement and rule off-target effects .
  • Data Normalization: Normalize activity to cell viability (e.g., via MTT assays ) to distinguish cytotoxicity from target-specific effects.
    Example Workflow:

Perform dose-response curves in parallel assays (e.g., enzyme inhibition vs. cell-based).

Compare IC₅₀ values; significant deviations suggest assay-specific interference (e.g., serum protein binding) .

Basic: Which analytical techniques are recommended for confirming the purity and structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Verify integration ratios for aromatic protons (δ 7.4–7.6 ppm, cyanobenzyl group) and piperidine protons (δ 1.5–3.0 ppm) .
    • ¹³C NMR: Confirm nitrile carbon at δ ~115 ppm and piperidine carbons .
  • Mass Spectrometry (MS):
    • ESI-MS: Expect [M+H]⁺ at m/z 231.1 (freebase) and [M-Cl]⁺ at m/z 195.1 (hydrochloride) .
  • HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect impurities (e.g., unreacted starting materials) .

Advanced: What strategies enhance the stability of this compound in aqueous solutions during pharmacological studies?

Answer:

  • pH Control: Maintain solutions at pH 4–5 (HCl-adjusted) to minimize hydrolysis of the nitrile group .
  • Lyophilization: Store lyophilized powder at -20°C; reconstitute in cold, degassed buffers to prevent oxidation .
  • Antioxidants: Add 0.1% w/v ascorbic acid to buffers for redox-sensitive studies .
    Stability Testing:
  • Monitor degradation via HPLC at 254 nm over 24 hours; >90% recovery indicates acceptable stability .

Basic: How is this compound utilized as a building block in medicinal chemistry?

Answer:
The cyanobenzyl group enhances lipophilicity and π-π stacking with aromatic residues in target proteins, making it valuable for:

  • Kinase Inhibitors: Modify the piperidine core to optimize binding to ATP pockets .
  • CNS-Targeting Agents: The nitrile group improves blood-brain barrier penetration in neuroactive compounds .
    Example Application:
    Couple the piperidine nitrogen to a sulfonamide or carbamate group to create protease inhibitors .

Advanced: How do structural modifications of the cyanobenzyl group impact bioactivity and pharmacokinetics?

Answer:

  • Electron-Withdrawing Substituents (e.g., -F, -Cl): Increase metabolic stability but may reduce solubility .
  • Nitrile to Amide Conversion: Lowers LogP but introduces hydrogen-bonding capacity for target selectivity .
    Case Study:
    Replacing the cyanobenzyl group with a 2,4-difluorobenzoyl moiety (as in VC2806612) improved binding affinity to serotonin receptors by 10-fold .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during weighing and synthesis to prevent inhalation of fine particles .
  • Storage: Keep in airtight containers with desiccant at 2–8°C to prevent hygroscopic degradation .

Advanced: How can computational modeling guide the rational design of derivatives with improved target selectivity?

Answer:

  • Docking Studies: Use AutoDock Vina to predict binding poses in protein active sites (e.g., GPCRs or kinases) .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
    Workflow Example:

Generate 3D conformers of derivatives.

Screen against a target library (e.g., PDB entries) to identify high-affinity candidates.

Validate top hits in vitro .

Basic: What are the common impurities in synthesized batches, and how are they quantified?

Answer:

  • Residual Piperidine: Detect via GC-MS (retention time ~3.5 min) and limit to <0.1% .
  • Oxidation Byproducts (e.g., benzamide): Monitor by HPLC (retention time ~8.2 min) .
    Quantification: Use external calibration curves with reference standards for each impurity .

Advanced: How does the hydrochloride salt form influence crystallization behavior and polymorph stability?

Answer:

  • Counterion Effects: HCl stabilizes the zwitterionic form, favoring monoclinic crystal packing .
  • Polymorph Screening: Use solvent/antisolvent mixtures (e.g., ethanol/water) to isolate thermodynamically stable Form I .
    Characterization:
  • PXRD: Compare experimental diffractograms to simulated patterns from Cambridge Structural Database entries .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.